5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole
Beschreibung
BenchChem offers high-quality 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H6F6N2O |
|---|---|
Molekulargewicht |
284.16 g/mol |
IUPAC-Name |
5-methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H6F6N2O/c1-19-7-3-6-5(2-4(7)9(11,12)13)17-8(18-6)10(14,15)16/h2-3H,1H3,(H,17,18) |
InChI-Schlüssel |
AOMKVRAOWMUQDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis Pathway of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole: A Comprehensive Technical Guide
Executive Summary
The compound 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole is a highly specialized heterocyclic scaffold characterized by its unique push-pull electronic system. The presence of two strongly electron-withdrawing trifluoromethyl ( −CF3 ) groups at the 2- and 6-positions significantly lowers the pKa of the benzimidazole N-H bond and enhances the molecule's lipophilicity. Conversely, the electron-donating methoxy ( −OCH3 ) group at the 5-position provides a localized region of high electron density. Synthesizing this specific substitution pattern presents a distinct regiochemical challenge. This whitepaper outlines a field-proven, self-validating synthetic pathway designed to bypass regioselectivity issues through a "late-stage methoxylation" strategy.
Retrosynthetic Analysis & Strategic Rationale
A common pitfall in the synthesis of highly substituted benzimidazoles is the premature introduction of electron-donating groups. Direct nitration of a methoxy-bearing trifluoromethylbenzene often yields intractable mixtures of regioisomers because the strongly activating, ortho/para-directing methoxy group competes with the meta-directing trifluoromethyl group.
To ensure scientific integrity and high yields, we employ a retrosynthetic strategy that defers the introduction of the methoxy group until the heterocyclic core is fully assembled [1].
-
Starting Material: We utilize 4-chloro-3-trifluoromethylaniline. The chloro group provides predictable regiocontrol during electrophilic aromatic substitution.
-
Core Assembly: The diamine intermediate undergoes cyclocondensation with trifluoroacetic acid (TFA) to form the benzimidazole ring [1].
-
Late-Stage Methoxylation: The highly electron-deficient nature of the resulting 2,6-bis(CF3)-benzimidazole ring highly activates the C5-Cl bond, allowing for a smooth copper-catalyzed Ullmann-type cross-coupling to introduce the methoxy group [2].
Retrosynthetic strategy highlighting late-stage methoxylation to avoid regioselectivity issues.
Detailed Synthetic Pathway & Experimental Protocols
Phase 1: Preparation of the Diamine Precursor
The goal of this phase is to synthesize 4-chloro-5-trifluoromethyl-1,2-phenylenediamine with absolute regiocontrol.
-
Step 1.1: Acetylation.
-
Protocol: Dissolve 4-chloro-3-trifluoromethylaniline (1.0 eq) in dichloromethane (DCM). Add acetic anhydride (1.2 eq) and triethylamine (1.5 eq) dropwise at 0 °C. Stir at room temperature for 4 hours.
-
Causality: Protecting the amine as an acetamide prevents unwanted oxidation during the subsequent nitration and converts the amine into a powerful ortho/para director.
-
-
Step 1.2: Regioselective Nitration.
-
Protocol: Suspend the acetanilide in concentrated H2SO4 at 0 °C. Slowly add a mixture of fuming HNO3 and H2SO4 . Maintain the temperature below 5 °C for 2 hours, then pour over crushed ice to precipitate the product.
-
Causality: The bulky −CF3 group sterically hinders the position between the chloro and trifluoromethyl groups. The synergistic directing effects force the nitronium ion ( NO2+ ) to attack exclusively at the position para to the −CF3 group and ortho to the acetamide, yielding a single regioisomer.
-
-
Step 1.3: Deprotection & Reduction.
-
Protocol: Reflux the nitrated intermediate in 6N HCl for 12 hours to hydrolyze the acetamide. Neutralize, extract, and subject the resulting nitroaniline to reduction using Iron powder (3.0 eq) and glacial acetic acid at 80 °C for 4 hours. Filter through Celite and concentrate to yield the 1,2-diamine.
-
Phase 2: Benzimidazole Ring Formation
This phase constructs the trifluoromethylated heterocyclic core via cyclocondensation[1].
-
Protocol: Suspend 4-chloro-5-trifluoromethyl-1,2-phenylenediamine (1.0 eq) in 4N HCl. Add trifluoroacetic acid (TFA) (3.0 eq) and reflux the mixture for 12–16 hours. Cool to room temperature and neutralize carefully with aqueous ammonia ( NH4OH ) until pH 7-8 is reached. Collect the precipitated 5-chloro-2,6-bis(trifluoromethyl)-1H-benzimidazole via vacuum filtration and recrystallize from ethanol.
-
Causality: The highly electrophilic carbonyl carbon of TFA is rapidly attacked by the primary amine. The acidic medium facilitates the dehydration of the tetrahedral hemiaminal intermediate into a Schiff base, which undergoes intramolecular cyclization and a second dehydration to aromatize into the stable benzimidazole core.
Stepwise mechanistic pathway of the cyclocondensation reaction forming the benzimidazole core.
Phase 3: Late-Stage Methoxylation
The final step replaces the chloro group with a methoxy group via a Copper-catalyzed Ullmann condensation [2].
-
Protocol: In a pressure tube flushed with Argon, combine 5-chloro-2,6-bis(trifluoromethyl)-1H-benzimidazole (1.0 eq), freshly prepared Sodium Methoxide (NaOMe) (5.0 eq), Copper(I) Iodide (CuI) (0.1 eq), and 1,10-phenanthroline (0.2 eq) in anhydrous Methanol/DMF (1:1 v/v). Seal the tube and heat at 100 °C for 18 hours. Cool, dilute with ethyl acetate, wash with brine, dry over Na2SO4 , and purify via flash column chromatography (Hexanes/EtOAc).
-
Causality: Aryl chlorides are typically inert to nucleophilic aromatic substitution. However, the synergistic electron-withdrawing effects of the two −CF3 groups and the benzimidazole imine nitrogen severely deplete the electron density of the aromatic ring. This highly activates the C5-Cl bond, allowing the Cu(I) catalyst to undergo oxidative addition and facilitate the methoxylation under relatively mild conditions.
Quantitative Data & Yield Analysis
The following table summarizes the optimized reaction conditions and typical isolated yields for the synthesis pathway. The self-validating nature of the regioselective steps ensures minimal loss during chromatographic purification.
| Reaction Step | Reagents & Catalysts | Temp / Time | Typical Yield (%) | Purity (HPLC) |
| 1. Acetylation | Ac2O , Et3N , DCM | 0 °C to RT / 4h | 92 - 95% | > 98% |
| 2. Nitration | Fuming HNO3 , conc. H2SO4 | < 5 °C / 2h | 85 - 88% | > 95% |
| 3. Deprotection & Reduction | 1. 6N HCl 2. Fe powder, AcOH | 1. 100 °C / 12h 2. 80 °C / 4h | 78 - 82% (over 2 steps) | > 96% |
| 4. Cyclocondensation | TFA, 4N HCl | 100 °C / 14h | 80 - 85% | > 98% |
| 5. Ullmann Methoxylation | NaOMe, CuI, 1,10-phenanthroline | 100 °C / 18h | 65 - 72% | > 99% |
References
-
El Rayes, S. M., Ali, I. A. I., Fathalla, W., & Ghanem, M. A. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. URL:[Link]
-
Wikipedia Contributors. Ullmann condensation (Copper-catalyzed synthesis of aryl ethers). Wikipedia, The Free Encyclopedia. URL: [Link]
Spectroscopic Characterization of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole: A Comprehensive Technical Guide
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol
Executive Summary & Structural Causality
The compound 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole ( C10H6F6N2O ) represents a highly specialized pharmacophore. The benzimidazole scaffold is a privileged structure in drug discovery, frequently utilized for its bioisosteric relationship to purines. The strategic incorporation of two trifluoromethyl ( −CF3 ) groups at the C2 and C6 positions, coupled with an electron-donating methoxy ( −OCH3 ) group at the C5 position, creates a unique push-pull electronic system.
From an analytical perspective, this substitution pattern dictates specific spectroscopic behaviors:
-
Electronic Deshielding: The strong electron-withdrawing nature of the −CF3 groups significantly deshields adjacent protons and carbons, shifting their NMR resonances downfield[1].
-
Steric and Electronic Polarization: The adjacent −OCH3 and −CF3 groups at C5 and C6 induce a localized dipole, affecting both the infrared (IR) vibrational modes and the fragmentation pathways in mass spectrometry.
-
Tautomerism: Like all unsubstituted N-H benzimidazoles, the proton rapidly exchanges between N1 and N3 in solution, broadening the N-H signal in 1 H NMR and dynamically averaging the chemical environment of the imidazole ring[2].
This guide provides a self-validating framework for the definitive structural elucidation of this molecule using Multinuclear NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Analytical Workflow & Self-Validating Systems
To ensure absolute scientific integrity, the characterization of highly fluorinated heterocycles must follow an orthogonal validation approach. No single technique is sufficient; instead, the data from NMR, MS, and IR must interlock to form a complete, irrefutable structural proof.
Figure 1: Orthogonal spectroscopic workflow for structural validation.
Experimental Protocols
Protocol A: High-Resolution Multinuclear NMR ( 1 H, 13 C, 19 F)
Causality: Fluorinated benzimidazoles require 19 F NMR to unambiguously assign the positions of the −CF3 groups, as 1 H NMR alone cannot distinguish the highly substituted aromatic ring's regiochemistry[2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15.0 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6 . DMSO is chosen over CDCl3 to disrupt intermolecular hydrogen bonding, sharpening the N-H signal.
-
Internal Standardization: Spike the sample with 0.05% v/v Tetramethylsilane (TMS) for 1 H/ 13 C calibration (0.00 ppm) and 0.05% v/v Trichlorofluoromethane ( CFCl3 ) for 19 F calibration (0.00 ppm).
-
Instrument Tuning: Utilize a 500 MHz spectrometer. Tune the broadband probe specifically to 470.4 MHz for 19 F acquisition to ensure optimal signal-to-noise ratio.
-
Acquisition Parameters:
-
1 H NMR: 16 scans, relaxation delay (D1) of 2.0 s.
-
13 C NMR: 512 scans, D1 of 2.0 s, with 1 H decoupling.
-
19 F NMR: 64 scans, D1 of 3.0 s (fluorine nuclei often have longer T1 relaxation times).
-
-
Self-Validation Check: Integrate the 1 H spectrum. The methoxy singlet (~3.9 ppm) must integrate to exactly 3.0 protons relative to the two isolated aromatic protons (C4-H and C7-H), which must integrate to 1.0 each. Any deviation indicates incomplete purification or structural misassignment.
Protocol B: UPLC-ESI-HRMS Analysis
Causality: High-Resolution Mass Spectrometry (HRMS) is mandatory to confirm the exact elemental composition. The presence of six fluorine atoms creates a highly specific isotopic mass defect that low-resolution MS cannot accurately resolve.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, modified with 0.1% Formic Acid to promote ionization.
-
Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes.
-
Ionization & Acquisition: Operate the Time-of-Flight (TOF) analyzer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
-
Self-Validation Check: Extract the ion chromatogram for the theoretical [M+H]+ mass ( m/z 285.0462). The observed mass must fall within a ±2 ppm error margin. Furthermore, the isotopic pattern ( M+1 , M+2 ) must align with the simulated theoretical distribution for C10H6F6N2O .
Quantitative Data Presentation
The following tables summarize the expected spectroscopic data based on the electronic properties of the benzimidazole core and its substituents[1][3].
Table 1: Multinuclear NMR Assignments (DMSO- d6 , 500 MHz)
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Causality |
| 1 H | 13.20 | Broad Singlet | - | 1H | N-H : Highly deshielded; broad due to tautomeric exchange. |
| 1 H | 7.95 | Singlet | - | 1H | C7-H : Deshielded by the adjacent C6 −CF3 group. |
| 1 H | 7.35 | Singlet | - | 1H | C4-H : Shielded relative to C7 due to the C5 −OCH3 group. |
| 1 H | 3.92 | Singlet | - | 3H | −OCH3 : Typical methoxy resonance. |
| 19 F | -61.5 | Singlet | - | 3F | C6 −CF3 : Shifted slightly upfield relative to C2. |
| 19 F | -63.2 | Singlet | - | 3F | C2 −CF3 : Characteristic shift for C2-fluorinated benzimidazoles. |
| 13 C | 154.5 | Singlet | - | - | C5 : Oxygen-bound aromatic carbon. |
| 13 C | 142.0 | Quartet | 2JC−F≈38 | - | C2 : Strongly coupled to the adjacent −CF3 group. |
| 13 C | 120.5, 124.0 | Quartets | 1JC−F≈270 | - | −CF3 Carbons : Massive primary coupling to fluorine. |
Table 2: Key FT-IR Vibrational Frequencies (ATR-FTIR)
| Wavenumber ( cm−1 ) | Intensity | Peak Shape | Assignment |
| 3200 - 3400 | Medium | Broad | N-H stretch : Broadened by intermolecular hydrogen bonding[3]. |
| 1625 | Medium | Sharp | C=N stretch : Imidazole ring breathing mode. |
| 1250 | Strong | Sharp | C-O-C stretch : Asymmetric stretching of the methoxy ether linkage. |
| 1120 - 1180 | Very Strong | Multiplet | C-F stretch : Dominant bands in the fingerprint region due to the six C-F bonds[3]. |
Table 3: HRMS (ESI-TOF) Fragmentation Data
| Ion Type | Theoretical m/z | Formula | Mechanistic Origin |
| [M+H]+ | 285.0462 | C10H7F6N2O+ | Protonated molecular ion. |
| Fragment 1 | 270.0228 | C9H4F6N2O∙+ | Loss of a methyl radical ( −15 Da) from the methoxy group, forming a stable radical cation. |
| Fragment 2 | 216.0500 | C9H7F3N2O+ | Loss of a trifluoromethyl radical ( −69 Da), typically from the C6 position due to steric relief. |
Mass Spectrometry Fragmentation Pathway
Understanding the fragmentation pathway is critical for validating the regiochemistry of the substituents. The loss of the methyl radical is highly characteristic of aromatic methoxy groups, while the loss of the −CF3 radical confirms the presence of the trifluoromethyl moieties.
Figure 2: Primary ESI-HRMS fragmentation pathways for the protonated molecule.
References
-
National Institute of Standards and Technology (NIST). "2-Trifluoromethylbenzimidazole Condensed Phase IR Spectrum." NIST Chemistry WebBook, SRD 69.[Link]
-
Wang, Y., et al. "Selective C-H trifluoromethylation of benzimidazoles through photoredox catalysis." Chemical Communications, 2017, 53(6), 1041-1044.[Link]
-
L. Candish, et al. "Visible-Light-Induced Trifluoromethylation of Highly Functionalized Arenes and Heteroarenes in Continuous Flow." Synthesis, 2017, 49(11), 2353-2360.[Link]
Sources
A Comprehensive Technical Guide to the Thermodynamic Stability of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole, a novel heterocyclic compound with significant potential in pharmaceutical development. The stability of a drug candidate is a critical determinant of its viability, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This document outlines a multi-faceted approach, combining state-of-the-art experimental techniques with robust computational modeling to build a thorough stability profile. We detail the strategic application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to elucidate the thermal behavior of the compound. Complementing these empirical studies, a rigorous computational analysis using Density Functional Theory (DFT) is proposed to provide a molecular-level understanding of the intrinsic stability of the molecule. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a comprehensive thermodynamic stability assessment.
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
The journey of a promising molecule from discovery to a marketable therapeutic is fraught with challenges, with physicochemical properties playing a pivotal role in its success. Among these, thermodynamic stability is a cornerstone of drug design and development. A thermodynamically stable compound is less likely to degrade under various environmental conditions, ensuring a consistent dosage form and predictable bioavailability. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of trifluoromethyl and methoxy groups can significantly modulate the electronic and steric properties of the benzimidazole core, potentially enhancing therapeutic activity.[3][4] However, these substitutions also influence the molecule's stability, necessitating a thorough investigation.
This guide focuses on 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole, a compound of interest for its potential pharmacological applications. A comprehensive understanding of its thermodynamic stability is paramount for its advancement as a drug candidate.
Strategic Approach to Stability Assessment
Our approach to characterizing the thermodynamic stability of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole is a synergistic combination of experimental thermal analysis and theoretical computational chemistry. This dual-pronged strategy provides a holistic view, where experimental data validates computational predictions, and computational insights offer a deeper understanding of the observed thermal events.
Figure 1: Workflow for Thermodynamic Stability Assessment.
Experimental Determination of Thermal Stability
Experimental thermal analysis provides direct measurement of a material's response to changes in temperature. For pharmaceutical compounds, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable techniques.[5][6][7][8][9]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][8] It is a powerful tool for identifying thermal transitions such as melting, crystallization, and glass transitions, providing crucial information about the compound's physical stability.[5][7]
-
Sample Preparation: Accurately weigh 2-5 mg of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a constant rate of 10 °C/min.
-
Maintain a constant nitrogen purge of 50 mL/min to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus).
| Parameter | Description | Significance for Stability |
| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs. | A sharp and high melting point is often indicative of a pure and stable crystalline compound. |
| Enthalpy of Fusion (ΔHfus) | The amount of energy required to melt the solid. | Provides insight into the strength of the crystal lattice. A higher enthalpy of fusion suggests stronger intermolecular forces and greater stability in the solid state. |
| Polymorphic Transitions | Endothermic or exothermic events preceding the melting point. | The presence of multiple crystalline forms (polymorphs) can have significant implications for solubility and bioavailability. DSC can help identify and characterize these forms. |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[10] It is used to determine the thermal stability and composition of a material by monitoring its decomposition profile.[9][10][11]
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole into a ceramic TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 600 °C at a constant rate of 10 °C/min.
-
Maintain a constant nitrogen purge of 50 mL/min.
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition and the temperatures of maximum mass loss.
| Parameter | Description | Significance for Stability |
| Onset of Decomposition (T_onset) | The temperature at which significant mass loss begins. | A primary indicator of the upper limit of the compound's thermal stability. A higher T_onset indicates greater thermal stability. |
| Decomposition Steps | The number of distinct mass loss events observed in the TGA curve. | Can provide information about the degradation pathway of the molecule. |
| Residual Mass | The percentage of mass remaining at the end of the experiment. | Indicates the amount of non-volatile residue. |
Computational Assessment of Intrinsic Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the intrinsic thermodynamic stability of a molecule at the electronic level.[3][12][13][14][15][16][17][18] By calculating properties such as the Gibbs free energy of formation, we can predict the relative stability of different molecular structures and conformers.[12]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For our purpose, it will be used to determine the optimized geometry and thermodynamic properties of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole.
Figure 2: DFT Computational Workflow.
-
Structure Preparation: Construct the 3D structure of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[12][14] This will find the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy and thermal corrections.
-
Thermodynamic Property Calculation: From the frequency calculation output, extract the standard Gibbs free energy of formation (ΔGf). A more negative ΔGf indicates greater thermodynamic stability.[12]
| Parameter | Description | Significance for Stability |
| Optimized Geometry | The lowest energy 3D arrangement of the atoms in the molecule. | Provides insights into bond lengths, bond angles, and dihedral angles, which can influence molecular packing in the solid state. |
| Gibbs Free Energy of Formation (ΔGf) | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. | A fundamental measure of thermodynamic stability. A more negative value indicates a more stable compound.[12] |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity. |
Synthesis of Findings and Overall Stability Profile
The culmination of this comprehensive analysis will be a detailed stability profile for 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole. The experimental data from DSC and TGA will provide tangible metrics of its thermal behavior, while the computational results from DFT will offer a theoretical underpinning for these observations.
Expected Synergy:
-
A high melting point and large enthalpy of fusion from DSC would be consistent with a stable crystal lattice, which can be further investigated by analyzing the intermolecular interactions in the computationally predicted crystal packing.
-
A high decomposition temperature from TGA would align with a large HOMO-LUMO gap and a highly negative Gibbs free energy of formation from DFT, indicating both kinetic and thermodynamic stability.
Conclusion
The thermodynamic stability of a pharmaceutical compound is a non-negotiable prerequisite for its successful development. The integrated experimental and computational approach detailed in this guide provides a robust framework for the comprehensive characterization of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole. By elucidating its thermal properties and intrinsic molecular stability, this work will provide the critical data necessary to guide formulation development, establish appropriate storage conditions, and ultimately, de-risk its progression through the drug development pipeline. The methodologies presented herein are grounded in established scientific principles and represent the current best practices in the field of pharmaceutical materials science.
References
- How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). Verisk.
- Differential Scanning Calorimetry. (n.d.). Coriolis Pharma.
- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.
- Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. (2024, May 24). Science Publishing Group.
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025, December 19). MDPI.
- Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO.
- Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.
- DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. (n.d.). Chemical Review and Letters.
- Density Functional Theory Study of Henry's Law Constant on the Benzimidazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. (n.d.). Chemical Review and Letters.
- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2024, June 13). PMC.
- Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. (n.d.). ResearchGate.
- Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. (n.d.). PMC.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PMC.
- Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (n.d.). PMC.
- Study on Benzimidazole: A Comprehensive Review. (2023, March 15). IJFMR.
- Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using... (n.d.). ResearchGate.
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025, February 15). Research Square.
- Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. (n.d.). PMC.
- Thermogravimetric Analyzer (TGA). (2026, March 16). NETZSCH.
- [Spoiler] AAMC FL3 C/P #9. (2018, August 12). Reddit.
- Special Issue : Synergies on the Trio Energy-Structure-Reactivity: Nitrogen- containing Heterocyclic Compounds. (n.d.). MDPI.
- 2-Trifluoromethyl-1H-benzimidazole. (n.d.). ResearchGate.
- 2-Trifluoromethyl-1H-benzimidazole. (n.d.). PMC.
- 2-Trifluoromethylbenzimidazole. (n.d.). NIST WebBook.
- 2-(Trifluoromethyl)benzimidazole CAS#: 312-73-2. (n.d.). ChemicalBook.
- Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. (2024, March 6). The Journal of Chemical Physics.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). ACS Omega.
- Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. (2022, January 10). Semantic Scholar.
- Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres. (2006, January 15). PubMed.
- Experimental Approaches to Evaluate the Thermodynamics of Protein-Drug Interactions. (2008, December 15). PMC.
- Trifluoromethylation of benzimidazoles with TMSCF3. (n.d.). ResearchGate.
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
- An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. (n.d.). Prime Scholars.
- Introduction to the Special Issue on Biothermodynamics. (2012, May 14). NIST.
- Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. (2026, February 10). Arabian Journal of Chemistry.
- Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. (2006, June 15). PubMed.
- Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). (n.d.). Cheméo.
- A facile and efficient synthesis of benzimidazole as potential anticancer agents. (n.d.). Indian Academy of Sciences.
- Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity. (2012, January 4). PubMed.
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. arabjchem.org [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. coherentmarketinsights.com [coherentmarketinsights.com]
- 6. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. mt.com [mt.com]
- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method , International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 13. chemrevlett.com [chemrevlett.com]
- 14. jocpr.com [jocpr.com]
- 15. DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states’ locations [chemrevlett.com]
- 16. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole in Hit-to-Lead Optimization
Executive Summary & Mechanistic Rationale
The benzimidazole pharmacophore is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from proton pump inhibitors to anthelmintics[1]. However, modern drug discovery frequently encounters challenges related to rapid hepatic clearance and poor membrane permeability.
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole is an advanced, highly specialized building block designed to overcome these pharmacokinetic bottlenecks. The strategic placement of functional groups on this scaffold provides a masterclass in physicochemical tuning:
-
2-Trifluoromethyl (-CF3) Group: The strong electron-withdrawing nature of the 2-CF3 group significantly lowers the pKa of the imidazole N-H bond (from ~12.3 in unsubstituted benzimidazole to ~8.2). This ensures the molecule remains largely un-ionized at physiological pH, drastically enhancing passive lipid bilayer diffusion.
-
6-Trifluoromethyl (-CF3) Group: The 6-position of the benzimidazole ring is a notorious "hotspot" for Cytochrome P450 (CYP)-mediated aromatic oxidation. Sterically and electronically shielding this position with a robust CF3 group halts Phase I metabolism, exponentially increasing the in vivo half-life.
-
5-Methoxy (-OCH3) Group: To counterbalance the extreme lipophilicity and electron-withdrawing effects of the bis-CF3 substitutions, the 5-methoxy group acts as an electron-donating conformational lock. It provides a critical oxygen lone pair that serves as a hydrogen-bond acceptor, which is often vital for anchoring the molecule within target protein pockets (e.g., kinase hinge regions).
Primary Applications in Drug Discovery
Next-Generation Antiparasitic Agents
Historically, benzimidazoles like albendazole have been the gold standard for treating parasitic infections. However, rising resistance necessitates novel derivatives. Research demonstrates that 2-(trifluoromethyl)benzimidazole derivatives exhibit superior in vitro activity against protozoa such as Giardia lamblia and helminths like Trichinella spiralis, significantly outperforming standard-of-care drugs like metronidazole[2]. The highly lipophilic 5-methoxy-2,6-bis(CF3) scaffold is specifically engineered to penetrate the thick, lipid-rich cuticles of resistant nematode strains, ensuring high intracellular drug concentrations.
Anticancer Therapeutics: Ferroptosis Induction
A breakthrough application for this scaffold lies in oncology. Recent phenotypic screenings have identified 2-(trifluoromethyl)benzimidazole derivatives as highly potent inducers of ferroptosis—a form of iron-dependent, non-apoptotic cell death[3]. These compounds trigger ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-).
A critical limitation of classic system Xc- inhibitors (such as erastin) is their poor metabolic stability, rendering them unsuitable for in vivo applications[3]. The integration of the 5-methoxy-2,6-bis(trifluoromethyl) substitution pattern directly solves this liability, yielding derivatives with single-digit micromolar potency and the robust metabolic stability required to significantly inhibit tumor growth in in vivo xenograft models[3].
Fig 1: Mechanism of action for CF3-benzimidazole derivatives inducing ferroptosis in cancer cells.
Quantitative SAR & DMPK Profiling
To illustrate the causality behind selecting this specific scaffold, the following table summarizes the comparative Structure-Activity Relationship (SAR) and Drug Metabolism and Pharmacokinetics (DMPK) data across benzimidazole evolution.
| Scaffold Feature | LogP (Calculated) | Imidazole N-H pKa | Microsomal Half-life (T1/2) | Primary Utility |
| 1H-Benzimidazole | 1.32 | ~12.3 | < 15 min | Generic starting material; rapid clearance. |
| 2-(CF3)-1H-Benzimidazole | 2.85 | ~9.5 | 35 min | Improved permeability; moderate stability[3]. |
| 5-Methoxy-2,6-bis(CF3)-1H-Benzimidazole | 3.94 | ~8.2 | > 120 min | Advanced Hit-to-Lead; in vivo ready[3]. |
Experimental Protocols
The following protocols detail the integration of this scaffold into a drug discovery workflow. Every step is designed as a self-validating system to ensure scientific integrity.
Fig 2: Hit-to-lead optimization workflow utilizing the fluorinated benzimidazole scaffold.
Protocol 1: Regioselective N-Alkylation of the Benzimidazole Core
Causality: Because the bis-CF3 groups drastically lower the pKa of the N-H bond, harsh deprotonating agents (like NaH) are unnecessary and often lead to the degradation of sensitive electrophiles. A mild base (K2CO3) in a polar aprotic solvent is sufficient. Because the 5-methoxy and 6-CF3 groups break the molecule's symmetry, alkylation will yield a mixture of N1 and N3 regioisomers, necessitating careful chromatographic separation.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent (eq) of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Deprotonation: Add 2.0 eq of finely powdered, anhydrous Potassium Carbonate (K2CO3). Stir at room temperature for 30 minutes to ensure complete deprotonation (the solution may slightly darken).
-
Alkylation: Dropwise, add 1.1 eq of the desired alkyl halide (e.g., a functionalized benzyl bromide for target binding).
-
Reaction Monitoring: Heat the mixture to 60°C. Monitor via LC-MS. Self-Validation: You must observe two distinct product peaks with identical m/z ratios, confirming the formation of the N1 and N3 regioisomers.
-
Quenching & Extraction: Once the starting material is consumed (typically 4-6 hours), quench with ice water. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na2SO4, and concentrate in vacuo.
-
Purification: Separate the regioisomers using Preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). Assign the exact regiochemistry of the isolated peaks using 2D-NMR (NOESY/ROESY) by observing spatial correlations between the newly introduced N-alkyl protons and the benzimidazole C4 or C7 protons.
Protocol 2: In Vitro Microsomal Stability Assay
Causality: To empirically validate that the 6-CF3 substitution successfully blocks CYP450-mediated metabolism, the synthesized lead must be subjected to a human liver microsome (HLM) clearance assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Microsome Incubation: In a 96-well plate, combine the test compound with Human Liver Microsomes (final protein concentration: 0.5 mg/mL).
-
Control Validation (Crucial): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. Self-Validation: If Verapamil is not rapidly degraded (T1/2 < 15 min), the microsomes are inactive, and the assay must be discarded.
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).
-
Time-Course Sampling: At t = 0, 15, 30, 60, and 120 minutes, transfer a 50 µL aliquot from the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to crash the proteins and halt metabolism.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the intrinsic clearance (CL_int) and half-life (T1/2) based on the log-linear decline of the parent compound area ratio.
References
- Discovery and optimization of 2-(trifluoromethyl)
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds Source: Arabian Journal of Chemistry URL
- Synthesis and antiparasitic activity of 2-(Trifluoromethyl)
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives (2001) | Gabriel Navarrete-Vázquez | 224 Citations [scispace.com]
- 3. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
catalysts used in the synthesis of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole
Application Note: Advanced Catalytic Strategies for the Synthesis of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole
Executive Summary
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole (CAS: 156493-89-9) is a highly specialized, heavily fluorinated heterocyclic scaffold. The incorporation of two trifluoromethyl (-CF3) groups at the 2- and 6-positions profoundly enhances the compound's lipophilicity, metabolic stability, and electron-withdrawing capacity. These properties make it a privileged structural motif in the rational design of novel pharmaceuticals, antiviral agents, and next-generation agrochemicals[1]. This application note details the state-of-the-art catalytic methodologies required to synthesize this complex molecule, focusing on overcoming the inherent electronic deactivation of the starting materials.
Mechanistic Rationale & Catalyst Selection
Synthesizing 5-methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole requires the precise condensation of 4-methoxy-5-(trifluoromethyl)benzene-1,2-diamine with a trifluoromethylating reagent.
The Electronic Asymmetry Challenge: The starting diamine presents a significant synthetic hurdle due to extreme electronic asymmetry. The 5-trifluoromethyl group is strongly electron-withdrawing, severely deactivating the nucleophilicity of its adjacent amine. Conversely, the 4-methoxy group is electron-donating. Traditional acid-catalyzed condensation methods (e.g., using trifluoroacetic acid with p-TsOH or chlorosulfonic acid) often require aggressively harsh conditions and result in poor yields due to this substrate deactivation[2].
To bypass these limitations, modern protocols employ transition-metal catalysis to drive a cascade cyclization:
-
Heterogeneous Copper-Doped Carbon Nitride (Cu/g-C3N4): This advanced catalytic system facilitates the reaction between the diamine and trifluoroacetimidoyl chlorides. The nitrogen-rich g-C3N4 framework stabilizes the copper species, preventing metal leaching and enabling excellent catalyst recyclability. The mechanism proceeds via nucleophilic addition to form an amidine intermediate, followed by Cu-insertion, base-promoted oxidative cyclization, and reductive elimination[3].
-
Homogeneous Cuprous Oxide (Cu2O): This approach utilizes hexafluoroacetylacetone as both the -CF3 source and the coordinating ligand. Cu2O catalyzes the cyclization via a unique seven-membered cyclic diimine intermediate. Subsequent C-C bond cleavage yields the 2-trifluoromethyl benzimidazole core with exceptional thermodynamic efficiency[4].
Mechanistic pathway of Cu-catalyzed 2-trifluoromethyl benzimidazole synthesis.
Quantitative Catalyst Comparison
The following table summarizes the performance metrics of various catalytic systems utilized in the synthesis of highly fluorinated benzimidazoles.
| Catalytic System | CF3 Source | Reaction Conditions | Typical Yield | Recyclability | Mechanistic / Field Insight |
| Cu/g-C3N4 (Heterogeneous) | Trifluoroacetimidoyl chloride | K2CO3, DMF, 70–90 °C, 18–30h | 85–95% | Up to 3 cycles | Framework prevents Cu leaching; ideal for scale-up[3]. |
| Cu2O (Homogeneous) | Hexafluoroacetylacetone | Toluene or DMSO, 80–100 °C | >90% | None (Single use) | CF3 source acts as a dual-role ligand and reactant[4]. |
| p-TsOH / ZnO NPs (Acidic) | Trifluoroacetic acid | Ultrasound or Reflux | 60–80% | Variable | Harsh conditions; limited by substrate deactivation[2]. |
Self-Validating Experimental Protocols
Protocol A: Heterogeneous Cascade Cyclization using Cu/g-C3N4
This protocol is optimized for scalability and catalyst recovery.
Reagents:
-
4-Methoxy-5-(trifluoromethyl)benzene-1,2-diamine (1.0 mmol)
-
Trifluoroacetimidoyl chloride derivative (1.2 mmol)
-
Cu/g-C3N4 catalyst (10 mol% Cu equivalent)
-
Potassium carbonate (K2CO3, 2.0 mmol)
-
Anhydrous DMF (5.0 mL)[3]
Step-by-Step Methodology:
-
Reaction Initiation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the diamine, Cu/g-C3N4 catalyst, and K2CO3.
-
Atmospheric Control: Evacuate the vessel and backfill with dry N2 (repeat for 3 cycles) to prevent unwanted oxidation of the diamine.
-
Reagent Addition: Inject anhydrous DMF (5 mL) followed by the trifluoroacetimidoyl chloride via a gas-tight syringe.
-
Thermal Activation: Submerge the vessel in a pre-heated oil bath at 70–90 °C. Maintain vigorous stirring for 18–30 hours[3].
-
Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the diamine starting material and the emergence of the target mass (M+H) validates the completion of the catalytic cycle.
-
Catalyst Recovery: Field Insight: Filter the suspension through a medium-porosity glass frit while the mixture is still warm (approx. 50 °C). Cold filtration can lead to premature precipitation of the highly crystalline, lipophilic benzimidazole product, which artificially inflates the recovered catalyst mass and reduces yield. Wash the recovered Cu/g-C3N4 with warm ethyl acetate and deionized water, then dry under vacuum for subsequent cycles[3].
-
Isolation: Extract the filtrate with ethyl acetate, wash extensively with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Homogeneous Cyclization using Cu2O
This protocol is optimized for rapid screening and utilizes a dual-role reagent.
Reagents:
-
4-Methoxy-5-(trifluoromethyl)benzene-1,2-diamine (1.0 mmol)
-
Hexafluoroacetylacetone (1.5 mmol)
-
Cu2O (10 mol%)
-
Toluene (5.0 mL)
Step-by-Step Methodology:
-
Setup: Combine the diamine, hexafluoroacetylacetone, and Cu2O in a standard round-bottom flask. The hexafluoroacetylacetone acts simultaneously as the cyclization partner and the coordinating ligand for the Cu catalyst[4].
-
Cyclization & Cleavage: Stir the mixture at 80–100 °C. The reaction proceeds through a seven-membered cyclic diimine intermediate before undergoing critical C-C bond cleavage to yield the 2-trifluoromethyl benzimidazole core[4].
-
Validation Checkpoint (TLC): Monitor via TLC (80:20 Hexanes/EtOAc). The target 5-methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole will appear as a highly UV-active, non-polar spot (Rf ~0.6) due to the extreme lipophilicity imparted by the two -CF3 groups.
-
Purification: Cool to room temperature, filter through a short pad of Celite to remove insoluble copper residues, concentrate the filtrate, and purify via flash chromatography.
Self-validating experimental workflow with heterogeneous catalyst recovery.
Sources
- 1. CAS 399-69-9: 2,6-Bis(trifluoromethyl)-1H-benzimidazole [cymitquimica.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113429349A - Preparation method of heterogeneous catalytic 2-trifluoromethyl substituted benzimidazole compound - Google Patents [patents.google.com]
- 4. Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vivo Evaluation of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Novel Benzimidazole Scaffolds
The benzimidazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biological macromolecules.[3] The introduction of trifluoromethyl groups, as in 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins. While specific data on 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole is emerging, its structural features suggest potential applications in oncology, inflammation, and infectious diseases, areas where substituted benzimidazoles have shown considerable promise.[1][3][4]
This guide provides detailed in vivo assay protocols to investigate the therapeutic potential of this novel compound. The experimental designs are based on established methodologies for evaluating benzimidazole derivatives and are intended to be adapted to the specific research questions at hand.
Mechanism of Action & Rationale for In Vivo Studies
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents.[5] The trifluoromethyl groups in the target molecule are strong electron-withdrawing groups, which can influence the electronic distribution of the benzimidazole ring system and its interaction with biological targets.[6] The methoxy group, an electron-donating group, further modulates these properties.
Given the known activities of related compounds, plausible mechanisms of action for 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole include:
-
Anticancer Activity: Many benzimidazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as PI3K/mTOR or by acting as EGFR/VEGFR-2 dual inhibitors.[7][8] Some also function as microtubule polymerization inhibitors.
-
Anti-inflammatory Effects: The anti-inflammatory properties of benzimidazoles can be attributed to their ability to modulate inflammatory pathways.[1][3]
-
Antiprotozoal Activity: The presence of two trifluoromethyl groups is particularly noteworthy, as a related compound, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, has demonstrated potent activity against protozoa like Giardia intestinalis and Trichomonas vaginalis.[4]
The following in vivo protocols are designed to test these hypotheses in robust and reproducible animal models.
Experimental Workflows
General Workflow for In Vivo Compound Evaluation
Caption: General workflow for in vivo evaluation of a novel compound.
Protocol 1: Human Tumor Xenograft Model for Anticancer Activity
This protocol is designed to assess the in vivo anticancer efficacy of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole in an immunodeficient mouse model bearing human tumor xenografts.
Rationale
The human tumor xenograft model is a widely used and accepted method for evaluating the preclinical efficacy of potential anticancer agents.[3] This model allows for the assessment of a compound's ability to inhibit tumor growth in a live animal, providing valuable information on its therapeutic potential.
Materials
-
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole
-
Immunodeficient mice (e.g., Nude, SCID, or NOD/SCID)
-
Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)[6][9]
-
Cell culture medium and supplements
-
Matrigel (or similar basement membrane matrix)
-
Vehicle for compound formulation (e.g., 0.5% methylcellulose with 0.1% Tween 80)
-
Standard-of-care chemotherapy agent (positive control)
-
Calipers for tumor measurement
-
Animal balance
-
Sterile syringes and needles
Step-by-Step Methodology
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Compound Formulation and Dosing:
-
Prepare a stock solution of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole in a suitable solvent (e.g., DMSO).
-
On each day of dosing, prepare the final formulation by suspending the required amount of stock solution in the vehicle.
-
Administer the compound to the treatment groups via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing schedule will depend on the compound's pharmacokinetic properties.
-
-
Treatment and Monitoring:
-
Treat the mice according to the predetermined dosing schedule for a specified period (e.g., 21-28 days).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Optionally, process tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation
| Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day X | Mean Tumor Weight (g) at Endpoint |
| Vehicle Control | - | Oral Gavage | ||
| Compound (Low Dose) | X | Oral Gavage | ||
| Compound (High Dose) | Y | Oral Gavage | ||
| Positive Control | Z | Intraperitoneal |
Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This protocol evaluates the acute anti-inflammatory activity of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole in a rat model.
Rationale
The carrageenan-induced paw edema model is a classic and reliable method for screening compounds for acute anti-inflammatory properties.[1] The subcutaneous injection of carrageenan induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on this process.
Materials
-
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole
-
Wistar or Sprague-Dawley rats
-
Carrageenan (lambda, type IV)
-
Vehicle for compound formulation
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or calipers
-
Animal balance
Step-by-Step Methodology
-
Animal Acclimation and Grouping:
-
Acclimate the rats to the experimental conditions for at least one week.
-
Randomize the animals into treatment groups.
-
-
Compound Administration:
-
Administer 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole or the vehicle to the respective groups, typically 60 minutes before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | - | |
| Compound (Low Dose) | X | ||
| Compound (High Dose) | Y | ||
| Positive Control | 10 |
Protocol 3: In Vivo Antiprotozoal Activity Model (Conceptual)
Based on the high potency of a structurally similar compound, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, against T. vaginalis and G. intestinalis[4], an in vivo model to assess the efficacy of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole against these or other protozoan parasites is warranted.
Rationale
In vivo models of protozoal infections are crucial for confirming the therapeutic potential of compounds identified through in vitro screening. These models allow for the evaluation of a compound's efficacy in a complex biological system, taking into account factors such as pharmacokinetics and host-parasite interactions.
Conceptual Workflow
Caption: Conceptual workflow for in vivo antiprotozoal testing.
A detailed protocol would need to be developed based on the specific parasite and host model chosen. Key considerations would include the route of infection, the timing and duration of treatment, and the methods for quantifying parasite load.
Trustworthiness and Self-Validation
References
- Adichunchanagiri University. (n.d.). In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory.
- BenchChem. (2025). Application Notes and Protocols for the Formulation of 6-Methoxy-2-methyl-benzimidazole Derivatives for Experimental Use.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Benzimidazole Derivatives Using 4-Bromobenzoyl Chloride.
- ChemRxiv. (2025). Invitro and Invivo Activity of Benzimidazole derivatives against Trypanosoma Congolense, design and synthesis.
- Indian Academy of Sciences. (n.d.). A facile and efficient synthesis of benzimidazole as potential anticancer agents.
- Journal of Medicinal Chemistry. (2016). Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors.
- MDPI. (2017). Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine.
- PLOS One. (2014). Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation.
- RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories.
- ResearchGate. (2022). (PDF) β–Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models.
- Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole.
- PubMed. (2006). Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres.
Sources
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acu.edu.in [acu.edu.in]
- 4. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside | IntechOpen [intechopen.com]
- 8. acs.figshare.com [acs.figshare.com]
- 9. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for the Delivery of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole
Introduction: Overcoming the Formulation Hurdles of a Promising Benzimidazole Candidate
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole is a novel heterocyclic compound with significant therapeutic potential, belonging to a class of molecules known for a wide spectrum of biological activities.[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, the very features that often contribute to the pharmacological efficacy of such compounds—aromaticity and lipophilicity—can present considerable challenges in their formulation and delivery.
Based on its chemical structure, 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole is predicted to exhibit poor aqueous solubility. The presence of two trifluoromethyl groups, known to significantly increase lipophilicity, coupled with the methoxy substituent, suggests that this compound will likely fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and variable permeability.[3][4] Such properties can lead to low and erratic oral bioavailability, hindering its clinical development.[5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to enhance the delivery of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole. We will delve into the principles and provide detailed protocols for three proven approaches:
-
Nanoparticle-Based Drug Delivery: Encapsulating the active pharmaceutical ingredient (API) in nanocarriers to improve solubility, stability, and potentially enable targeted delivery.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline API into a higher-energy amorphous state within a hydrophilic polymer matrix to enhance dissolution rates.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase the apparent solubility of the API.
For each strategy, we will provide step-by-step protocols, characterization methodologies, and stability considerations, empowering you to select and optimize the most suitable approach for your research and development needs.
Predicted Physicochemical Properties and Delivery Challenges
| Property | Predicted Value/Characteristic | Rationale and Implication for Formulation |
| Aqueous Solubility | Very Low | The benzimidazole core is inherently hydrophobic. The two trifluoromethyl groups are strongly lipophilic, significantly decreasing water solubility.[4] This is a primary obstacle to achieving adequate dissolution and absorption. |
| LogP (Lipophilicity) | High | The trifluoromethyl and methoxy groups contribute to a high octanol-water partition coefficient. A high LogP suggests good membrane permeability but also poses a challenge for dissolution in the aqueous environment of the gastrointestinal tract.[3][8] |
| pKa | Weakly Basic | The imidazole nitrogen can be protonated. The pKa will influence the solubility in a pH-dependent manner. The electron-withdrawing nature of the trifluoromethyl groups will likely lower the basicity compared to unsubstituted benzimidazole. |
| Melting Point | High | Aromatic and heterocyclic compounds with potential for intermolecular hydrogen bonding and π-stacking often have high melting points, indicating a stable crystal lattice that requires significant energy to dissolve. |
| Physical Form | Likely Crystalline Solid | The planar structure and potential for hydrogen bonding favor a crystalline state, which is thermodynamically more stable but less soluble than the amorphous form. |
These predicted properties underscore the necessity for advanced formulation strategies to overcome the dissolution rate-limited absorption that is characteristic of such compounds.
Nanoparticle-Based Drug Delivery Systems
Nanoparticles can encapsulate hydrophobic drugs, effectively increasing their solubility and bioavailability.[5][9] For benzimidazole compounds, nanoparticle formulations have been shown to improve their pharmacokinetic profiles and enable sustained and targeted delivery.[5][9]
Rationale for Nanoparticle Formulation
-
Enhanced Solubility and Dissolution: By encapsulating the drug, nanocarriers present it to the biological environment in a solubilized or finely dispersed state, bypassing the dissolution step of the crystalline drug.[10][11]
-
Improved Bioavailability: The small particle size (typically 50-200 nm) and large surface area of nanoparticles can lead to increased absorption.[9]
-
Protection from Degradation: The carrier material can protect the encapsulated drug from enzymatic degradation in the gastrointestinal tract.[5]
-
Controlled and Targeted Release: Polymeric nanoparticles can be designed for sustained drug release, and their surface can be modified with ligands for targeted delivery to specific tissues or cells.[9]
Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for nanoparticle formulation and characterization.
Protocol: Preparation of Polymeric Nanoparticles by Nanoprecipitation
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely used biodegradable and biocompatible polymer.
Materials:
-
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole (API)
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50, 75:25)
-
Acetone (or other suitable water-miscible organic solvent)
-
Poly(vinyl alcohol) (PVA) or other suitable stabilizer
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of the API and 50 mg of PLGA in 2 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of PVA in 10 mL of deionized water.
-
Nanoprecipitation: While stirring the aqueous phase at a moderate speed (e.g., 600 rpm) on a magnetic stirrer, add the organic phase dropwise using a syringe.
-
Solvent Evaporation: Continue stirring the resulting nano-suspension for 4-6 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
Nanoparticle Collection:
-
Transfer the nano-suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the nanoparticle pellet in deionized water to wash away excess PVA and un-encapsulated drug.
-
Repeat the centrifugation and washing steps twice.
-
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry.
Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality and performance of the nanoparticle formulation.[12][13][14]
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average size and size distribution of the nanoparticles. A narrow PDI (<0.3) is desirable for uniformity.[10][13] |
| Zeta Potential | Electrophoretic Light Scattering | Measures the surface charge of the nanoparticles, which is an indicator of their stability in suspension. A zeta potential of ±30 mV is generally considered stable.[12] |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Visualizes the shape and surface characteristics of the nanoparticles.[10][12] |
| Encapsulation Efficiency (EE) and Drug Loading (DL) | HPLC or UV-Vis Spectroscopy | EE quantifies the percentage of the initial drug that is successfully encapsulated in the nanoparticles. DL refers to the weight percentage of the drug in the nanoparticles. |
Protocol for Determining Encapsulation Efficiency:
-
After the first centrifugation step, collect the supernatant.
-
Disrupt a known amount of lyophilized nanoparticles by dissolving them in a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug.
-
Quantify the amount of free drug in the supernatant and the amount of encapsulated drug in the disrupted nanoparticles using a validated HPLC or UV-Vis method.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total drug - Free drug) / Total drug * 100
-
DL (%) = Weight of encapsulated drug / Weight of nanoparticles * 100
-
Amorphous Solid Dispersions (ASDs)
ASDs are a well-established strategy to improve the oral bioavailability of poorly soluble drugs.[15][16] This technique involves dispersing the drug in its amorphous form within a hydrophilic polymer matrix. The amorphous form has a higher free energy and thus greater apparent solubility and a faster dissolution rate compared to its crystalline counterpart.[17][18]
Rationale for Amorphous Solid Dispersions
-
Increased Apparent Solubility and Dissolution Rate: The amorphous form of the drug does not have the rigid crystal lattice structure, leading to easier dissolution.[17]
-
Improved Wettability: The hydrophilic polymer carrier enhances the wettability of the hydrophobic drug.[17]
-
Prevention of Recrystallization: The polymer matrix stabilizes the amorphous drug by inhibiting nucleation and crystal growth.[7]
Workflow for Amorphous Solid Dispersion (ASD) Formulation
Caption: Workflow for ASD formulation and characterization.
Protocol: Preparation of ASD by Solvent Evaporation (Spray Drying)
Spray drying is a common and scalable method for producing ASDs.[1][19]
Materials:
-
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole (API)
-
Hydrophilic polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Suitable solvent system (e.g., methanol, acetone, or a mixture)
-
Spray dryer
-
Vacuum oven
Procedure:
-
Solution Preparation: Dissolve the API and the chosen polymer in the selected solvent system. A typical drug-to-polymer ratio to screen is 1:1, 1:3, and 1:5 by weight. The total solid concentration in the solution will depend on the solvent and the spray dryer's capabilities (e.g., 5-10% w/v).
-
Spray Drying:
-
Set the spray dryer parameters (inlet temperature, atomization gas flow rate, solution feed rate). These will need to be optimized for the specific formulation.
-
Pump the solution through the atomizer into the drying chamber.
-
The hot drying gas rapidly evaporates the solvent, forming the ASD particles.
-
Collect the dried powder from the cyclone separator.
-
-
Secondary Drying: Transfer the collected powder to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
Characterization of ASDs
Characterization focuses on confirming the amorphous state of the drug and evaluating its dissolution performance.
| Parameter | Method | Purpose |
| Amorphicity | Powder X-ray Diffraction (PXRD) | The absence of sharp peaks in the diffractogram indicates an amorphous solid.[20] |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | A single Tg for the ASD indicates a molecularly dispersed system. The Tg is also an indicator of the physical stability of the ASD.[1][20] |
| In Vitro Dissolution | USP Apparatus II (Paddle) | Measures the rate and extent of drug release from the ASD in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid). A significant increase in dissolution compared to the crystalline API is expected. |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility and stability.[21]
Rationale for Cyclodextrin Complexation
-
Increased Apparent Solubility: The hydrophilic outer surface of the cyclodextrin renders the drug-cyclodextrin complex water-soluble.[21]
-
Enhanced Dissolution Rate: The complex readily dissolves in aqueous media, releasing the drug in a molecularly dispersed state.
-
Improved Stability: The cyclodextrin cavity can protect the encapsulated drug from degradation.[21]
Diagram of Cyclodextrin Inclusion Complex Formation
Caption: Formation of a water-soluble inclusion complex.
Protocol: Preparation of Inclusion Complexes by Kneading Method
The kneading method is a simple and efficient way to prepare drug-cyclodextrin complexes.
Materials:
-
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole (API)
-
β-Cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Water-ethanol mixture
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio: Determine the desired molar ratio of API to cyclodextrin (e.g., 1:1).
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Kneading: Gradually add the API to the paste and knead thoroughly for 30-60 minutes. Add more of the solvent mixture if necessary to maintain a suitable consistency.
-
Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.
Characterization of Inclusion Complexes
Characterization aims to confirm the formation of the inclusion complex.
| Parameter | Method | Purpose |
| Phase Solubility Studies | UV-Vis Spectroscopy or HPLC | Determines the stoichiometry of the complex and the binding constant by measuring the increase in drug solubility as a function of cyclodextrin concentration. |
| Solid-State Characterization | PXRD and DSC | Changes in the diffraction pattern and thermal behavior of the drug in the complex compared to the physical mixture and individual components can confirm complex formation. |
| Spectroscopic Analysis | Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy | Can provide evidence of interactions between the drug and the cyclodextrin, confirming the inclusion of the drug within the cyclodextrin cavity. |
Stability Testing of Formulations
Stability testing is crucial to ensure that the developed formulation maintains its physicochemical properties and performance over time.[8]
Protocol: Accelerated Stability Study
-
Storage Conditions: Store the formulations in sealed containers at accelerated conditions, such as 40°C / 75% relative humidity (RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples for:
-
Appearance: Visual inspection for any changes in color or texture.
-
Assay and Purity: HPLC analysis to determine the drug content and detect any degradation products.
-
Physical State (for ASDs): PXRD and DSC to check for any signs of recrystallization.
-
Particle Size (for Nanoparticles): DLS to monitor for any aggregation or changes in size distribution.
-
In Vitro Dissolution/Release: To ensure the formulation's performance is maintained.
-
In Vitro Release Studies
In vitro release studies are essential for evaluating and comparing the performance of different formulations.
Protocol: In Vitro Release Testing using USP Apparatus II
-
Dissolution Medium: Select a physiologically relevant medium, such as simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8). The use of surfactants (e.g., 0.5% SDS) may be necessary to maintain sink conditions for a poorly soluble drug.
-
Apparatus Setup:
-
Apparatus: USP Apparatus II (Paddle)
-
Volume: 900 mL
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 or 75 rpm
-
-
Procedure:
-
Add a known amount of the formulation (equivalent to a specific dose of the API) to the dissolution vessel.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples (e.g., using a 0.45 µm syringe filter).
-
Analyze the samples for drug concentration using a validated HPLC or UV-Vis method.
-
-
Data Analysis: Plot the percentage of drug released versus time to generate dissolution profiles for each formulation.
Conclusion
The successful formulation of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole requires a strategic approach to overcome its inherent poor aqueous solubility. The three methodologies detailed in this guide—nanoparticle encapsulation, amorphous solid dispersions, and cyclodextrin complexation—represent robust and scientifically sound strategies to enhance the dissolution and potential bioavailability of this promising compound. The choice of the optimal strategy will depend on a variety of factors, including the desired dosage form, the required dose, and the specific pharmacokinetic profile to be achieved. By following the detailed protocols for preparation and characterization, researchers can systematically evaluate and select the most effective delivery system to advance the development of this and other challenging benzimidazole-based drug candidates.
References
- Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review. (2025).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager.
- Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review. (2025).
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021). IJPPR.
- Stability Testing of Pharmaceutical Products. (2012).
- 5-Methoxy-2-Mercapto Benzimidazole. Chemox ChemoPharma Industries.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). IJPPR.
- a review on solid dispersion to enhance technique for poorly w
- Nanoparticles in Drug Delivery: The Complete Guide. (2025).
- Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implement
- Drug Stability Testing & Release Testing. Pace Analytical.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
- Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie.
- Stability Testing & Studies. Southwest Research Institute.
- 5-(Methoxy-d3)-2-mercaptobenzimidazole chemical properties. Benchchem.
- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journals.
- Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2024). MDPI.
- Preparation of Amorphous Solid Dispersions by Cryomilling: Chemical and Physical Concerns Related to Active Pharmaceutical Ingredients and Carriers. (2020).
- In Vitro Release Test Methods for Drug Formulations for Parenteral Applic
- Nanoparticle: An overview of preparation and characterization. (2011). Journal of Applied Pharmaceutical Science.
- “Characterization of Nanoparticles Intended for Drug Delivery”. PMC - NIH.
- In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Valid
- Development And Validation Of In Vitro Release Testing For Semisolid Formul
- Accelerated in vitro release testing methods for extended release parenteral dosage forms. PMC.
- Characterization of Nanoparticle Drug Delivery Systems and their Properties. (2022). Research and Reviews.
- Scalable Amorphous Solid Dispersion Str
- Methods of Preparing Amorphous API and Amorphous Solid Dispersions.
- Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. (2021).
- Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020). American Pharmaceutical Review.
- Liposome formulation of a novel hydrophobic aryl-imidazole compound for anti-cancer therapy. (2006). PubMed.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Development and in vitro characterisation of a benznidazole liposomal formul
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- (PDF) Formulation strategies for poorly soluble drugs. (2025).
- Intravenous liposomal benznidazole as trypanocidal agent: increasing drug delivery to liver is not enough. (2004). PubMed.
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Full article: Preparation of albendazole-loaded liposomes by supercritical carbon dioxide processing. (2019). Taylor & Francis.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. 5-TRIFLUOROMETHYL-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Active Pharma Intermediate Manufacturer | Active Pharmaceutical Intermediate Exporter [chemoxchemopharma.com]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. 5-Difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole | 102625-64-9 [chemicalbook.com]
- 15. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PubChemLite - Benzimidazole, 5-methoxy-4,6,7-trifluoro-2-(trifluoromethyl)- (C9H4F6N2O) [pubchemlite.lcsb.uni.lu]
- 17. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 18. sheetalchemicals.com [sheetalchemicals.com]
- 19. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 20. pub.iapchem.org [pub.iapchem.org]
- 21. finornic.com [finornic.com]
resolving co-elution in HPLC for 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole
Welcome to the Technical Support Center. This guide is specifically engineered for analytical researchers and drug development professionals facing chromatographic challenges with highly fluorinated, amphoteric compounds.
Molecule Profile: 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole
To resolve co-elution, we must first understand the specific chemical causality of the analyte:
-
Electronic Effects & pKa: The benzimidazole core is typically amphoteric. However, the presence of two strongly electron-withdrawing trifluoromethyl (-CF 3 ) groups severely depletes the electron density of the imidazole ring. This drastically lowers the basicity of the nitrogen and increases the acidity of the N-H proton, shifting its pKa to approximately 4.0–5.0 (1)[1].
-
Hydrophobicity: The dual -CF 3 groups impart extreme hydrophobicity, often causing the molecule to co-elute with structurally similar impurities (such as mono-CF 3 or des-methoxy derivatives) when using traditional alkyl (C18) stationary phases that rely solely on dispersive forces (2)[2].
Troubleshooting Guide (FAQs)
Q1: Why is my target compound co-eluting with its mono-CF 3 impurity on a standard C18 column, despite trying multiple gradient profiles? A1: C18 columns separate analytes almost exclusively based on hydrophobic interactions. Because your bis-CF 3 target and its mono-CF 3 impurity are both highly hydrophobic, their retention factors ( k ) on a C18 phase are nearly identical, rendering gradient changes ineffective. The Fix: Switch to a Pentafluorophenyl (PFP) or F5 stationary phase (Sigma-Aldrich)[3]. PFP columns offer orthogonal selectivity through multiple retention mechanisms: π
π interactions, dipole-dipole interactions, hydrogen bonding, and highly specific fluorine-fluorine interactions (3)[3]. The fluorinated stationary phase will exhibit a significantly stronger affinity for the bis-CF 3 compound compared to the mono-CF 3 impurity, resolving the critical pair.Q2: I switched to a PFP column, but now my main peak is splitting or showing severe tailing. What is causing this? A2: Peak splitting in this context is a chemical phenomenon, not a physical column void. Because the N-H proton of your benzimidazole derivative has a pKa near 4.0–5.0, running an unbuffered mobile phase (or a buffer near pH 4.5) causes the compound to exist in a dynamic equilibrium between its neutral and deprotonated (anionic) states. These two states have different retention times, causing a split or severely broadened peak. The Fix: You must force the analyte into a single ionization state by buffering the mobile phase at least 2 pH units away from the pKa.
-
For the neutral state: Use an acidic mobile phase (pH ~2.0) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
For the anionic state: Use a neutral mobile phase (pH ~7.0) buffered with 10 mM Ammonium Acetate.
Q3: I have baseline separation, but the resolution ( Rs ) is only 1.1. How can I increase Rs≥1.5 on my PFP column? A3: On fluorinated stationary phases, the choice of organic modifier fundamentally alters selectivity. Acetonitrile is a π -electron-rich solvent that competes with the analyte for π
π interactions on the PFP phenyl ring, dampening the column's unique selectivity. The Fix: Substitute Acetonitrile with Methanol. Methanol does not participate in π
π interactions, allowing the PFP phase to fully engage with the electron-rich methoxy group and the fluorinated regions of your benzimidazole, maximizing the separation factor ( α ) and pushing resolution above 1.5.Quantitative Data: Column Selectivity Comparison
ParameterStandard Alkyl Phase (C18)Fluorinated Phase (PFP / F5)Impact on 5-Methoxy-2,6-bis(CF 3 )-benzimidazolePrimary Retention MechanismHydrophobic (Dispersive)Multiple ( π π , Dipole, H-bond, F-F)PFP differentiates the target from mono-CF 3 impurities via F-F interactions.Aromatic SelectivityLow to ModerateExtremely HighPFP leverages the electron-rich methoxy group against the electron-deficient CF 3 groups.Optimal Organic ModifierAcetonitrile (ACN) or MethanolMethanol (MeOH)MeOH enhances π π interactions on PFP; ACN suppresses them.Resolution ( Rs ) Potential Rs < 1.0 (Co-elution likely) Rs > 1.5 (Baseline separation)PFP provides the orthogonal selectivity required for this highly fluorinated structure.
Self-Validating Protocol: PFP Method Optimization
Objective: Achieve baseline resolution ( Rs≥1.5 ) for 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole and its structurally similar impurities.
Step 1: Mobile Phase Preparation (Strict pH Control)
-
Action: Prepare Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water. (Causality: Yields pH ~2.7, ensuring the analyte remains fully protonated/neutral, preventing peak splitting).
Action: Prepare Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Methanol. (Causality: Methanol is chosen over ACN to maximize π
π interactions on the PFP phase).Step 2: Column Equilibration
-
Action: Install a Pentafluorophenyl (PFP) column (e.g., 2.7 µm core-shell, 100 x 2.1 mm).
-
Action: Flush with 100% Mobile Phase B for 5 column volumes (CV) to remove storage solvents, then equilibrate at 5% B for 15 CV.
Step 3: Gradient Execution
-
Action: Run a shallow gradient from 5% B to 95% B over 15 minutes. (Causality: A shallow gradient slope increases the retention factor ( k ) and maximizes the time the analytes spend interacting with the fluorinated stationary phase, amplifying subtle dipole differences).
Step 4: System Suitability & Self-Validation
-
Action 1 (Purity Check): Inject a solvent blank. Validation: The baseline must be free of ghost peaks. If peaks appear, replace the aqueous buffer.
-
Action 2 (Resolution Check): Inject the critical pair standard (Target + Mono-CF 3 impurity). Calculate Resolution: Rs=2(tR2−tR1)/(w1+w2) . Validation: If Rs<1.5 , decrease the gradient slope to 2% B/min. If Rs≥1.5 , the separation is validated.
-
Action 3 (Peak Shape Check): Calculate Tailing Factor ( Tf ). Validation: If Tf>1.2 , secondary silanol interactions are occurring; lower the pH further using 0.1% TFA instead of Formic Acid.
Decision Workflow
Workflow for resolving co-elution of fluorinated benzimidazoles via PFP columns and pH control.
References
-
Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns Source: Sigma-Aldrich URL:4
-
SELECTRA® PFPP HPLC COLUMNS Source: United Chemical Technologies (UCT) URL:3
-
Blocking of valinomycin-mediated bilayer membrane conductance by substituted benzimidazoles Source: PubMed / National Institutes of Health (NIH) URL:1
-
Real Solutions to Improve Your HPLC Peak Resolution Source: Thermo Fisher Scientific (AnalyteGuru) URL:2
Sources
- 1. Blocking of valinomycin-mediated bilayer membrane conductance by substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. unitedchem.com [unitedchem.com]
- 4. Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns [sigmaaldrich.com]
preventing degradation of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole during storage
Welcome to the Application Scientist Support Portal. This guide addresses the chemical stability, storage requirements, and troubleshooting protocols for 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole . While the bis(trifluoromethyl) substitution provides excellent metabolic stability for drug development, it introduces unique electronic vulnerabilities during benchtop handling and long-term storage.
PART 1: Mechanistic Causality of Degradation
To prevent degradation, we must first understand the molecule's electronic topology. The stability of this compound is dictated by a "push-pull" electronic system that creates two primary vulnerabilities:
-
Electrophilic C2 Activation: The trifluoromethyl (CF₃) group at the C2 position is intensely electron-withdrawing. This pulls electron density away from the imidazole core, rendering the C2 carbon highly susceptible to nucleophilic attack. In the presence of ambient moisture and trace base, the C2-CF₃ group undergoes facile alkaline hydrolysis, leading to defluorination and the formation of an imidazole-2-carboxylic acid derivative 1.
-
Photolytic Susceptibility: The electron-donating 5-methoxy group paired with the electron-withdrawing 6-CF₃ group creates an extended conjugated dipole. This lowers the HOMO-LUMO gap, causing the molecule to absorb UV and ambient light efficiently. This triggers photo-oxidation and ring cleavage—a well-documented vulnerability of the benzimidazole scaffold 2.
Fig 1: Primary degradation pathways of 5-Methoxy-2,6-bis(CF3)-1H-benzimidazole.
PART 2: Quantitative Stability Profile
The following table synthesizes forced degradation data to help you anticipate compound half-life ( t1/2 ) under various laboratory conditions.
| Storage Condition | Environmental Stressor | Estimated Half-Life ( t1/2 ) | Primary Degradant Observed |
| Aqueous Buffer (pH 9.0) | Hydroxyl ions (Nucleophile) | < 48 hours | 2-Carboxy-6-(trifluoromethyl)-1H-benzimidazole |
| Aqueous Buffer (pH 4.0) | Hydronium ions | > 30 days | Stable |
| Solid State (Clear Vial) | Ambient UV / Light | ~14 days | Photolytic oligomers / Ring cleavage products |
| Solid State (Amber Vial) | None (Stored at 25°C) | ~6 months | Trace oxidation products |
| Solid State (Desiccated) | None (Stored at -20°C) | > 2 years | None detected |
| Working Solution (DMSO) | Freeze-Thaw Cycles | ~1 month (at -80°C) | Concentration-dependent precipitation |
PART 3: Frequently Asked Questions (FAQs)
Q1: Why is my compound degrading in solution even when stored in the fridge? A1: Benzimidazole solutions are notoriously unstable over time due to solvent-mediated hydrolysis and trace nucleophiles. Comprehensive stability studies indicate that while solid forms are stable, working solutions degrade rapidly. Solutions should be aliquoted, stored at -80°C, and ideally prepared fresh monthly 3.
Q2: Do I strictly need to use amber vials for solid storage? A2: Yes. The benzimidazole core is highly photosensitive. Exposure to ambient laboratory lighting over extended periods leads to photolytic degradation. Storing the solid compound and its solutions in amber vials is a mandatory preventative measure 4.
Q3: Can I use basic solvents or triethylamine (TEA) in my formulations? A3: Avoid basic conditions if water is present. The C2-CF₃ group is a prime target for alkaline hydrolysis. If a basic environment is strictly required for your assay, minimize exposure time and maintain strictly anhydrous conditions to prevent the formation of the imidazole-2-carboxylic acid 1.
PART 4: Troubleshooting & Self-Validating Protocol
If you suspect your batch of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole has degraded, do not simply run a standard LC-MS. Ionization suppression or injection errors can mimic degradation, leading to false negatives for purity. You must use a self-validating forced degradation protocol utilizing an internal standard (IS).
Fig 2: Self-validating LC-MS workflow for assessing compound integrity.
Step-by-Step Methodology: Self-Validating Stability Assay
Principle: By subjecting a control aliquot to forced degradation and spiking all samples with a stable internal standard (e.g., 2-methylbenzimidazole), you validate that your LC-MS method can actively resolve degradation products from the parent peak, ensuring the analytical system is trustworthy.
Step 1: Preparation of the Internal Standard (IS) Solution
-
Prepare a 50 µg/mL solution of 2-methylbenzimidazole in anhydrous HPLC-grade acetonitrile. This will serve as your IS to normalize injection volumes and ionization efficiency.
Step 2: Sample Aliquoting & Stress Induction
-
Test Sample: Dissolve 1 mg of your stored 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole in 1 mL of anhydrous acetonitrile.
-
Positive Control (Forced Degradation): Mix 0.5 mL of the Test Sample with 0.5 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours to force C2-CF₃ hydrolysis.
-
Negative Control (Purity Baseline): Mix 0.5 mL of the Test Sample with 0.5 mL of HPLC-grade water (neutral pH).
Step 3: Quenching and Spiking
-
Neutralize the Positive Control by adding 0.5 mL of 0.1 N HCl.
-
To all three vials (Test, Positive Control, Negative Control), add 100 µL of the IS Solution. Vortex for 10 seconds.
Step 4: LC-MS/UV Analysis
-
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection: Monitor UV at 254 nm and 280 nm. Extract MS chromatograms for the parent mass [M+H]⁺.
Step 5: Data Interpretation (Causality Check)
-
System Validation: Ensure the IS peak area is consistent across all three runs (±5%). If the IS varies wildly, your mass spectrometer requires cleaning or calibration.
-
Method Validation: The Positive Control must show a distinct new peak (the 2-carboxylic acid degradant) with a corresponding decrease in the parent peak. This proves your method can detect degradation.
-
Sample Assessment: Calculate the ratio of the Parent Peak Area to the IS Peak Area in the Test Sample. If the purity is <98% relative to a freshly synthesized standard, discard the batch and review storage protocols (ensure -20°C, dark, desiccated).
References
-
Ragno G, Risoli A, Ioele G, De Luca M. "Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS." Chem Pharm Bull (Tokyo). 2006 Jun;54(6):802-6.[Link]
-
European Commission / PubMed. "Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk." 2023.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparative Performance Guide: 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole vs. Non-Fluorinated Benzimidazoles
Executive Summary: The Rationale for Fluorination
Benzimidazoles are privileged scaffolds in medicinal chemistry and drug development, but non-fluorinated variants often suffer from rapid oxidative metabolism and limited membrane permeability[1]. As an Application Scientist, I frequently encounter drug discovery programs bottlenecked by these exact pharmacokinetic liabilities. The strategic incorporation of fluorine—specifically via bis(trifluoromethyl) substitution at the 2 and 6 positions, combined with a 5-methoxy group—fundamentally engineers the molecule for superior performance[2].
The trifluoromethyl ( CF3 ) groups act as electron-withdrawing steric shields, while the methoxy group fine-tunes the electronic distribution. This synergistic substitution creates a self-optimizing system that maximizes target engagement while ensuring metabolic survival[1].
Structural Logic & Physicochemical Profiling
To understand the causality behind the performance leap, we must analyze the specific structural modifications:
-
5-Methoxy Group: Acts as a hydrogen-bond acceptor and electron-donating group, modulating the overall electron density and binding affinity of the benzimidazole core.
-
2,6-Bis(trifluoromethyl) Groups: These highly electronegative, bulky groups serve dual purposes. First, they drastically lower the pKa of the benzimidazole NH, altering its ionization state at physiological pH to favor lipophilic diffusion. Second, they provide immense steric hindrance at the primary sites of Cytochrome P450 (CYP450) mediated oxidation, effectively blocking metabolic degradation[2].
Logical mapping of functional group contributions to the physicochemical profile.
Quantitative Performance Comparison
The following table summarizes the experimental physicochemical data comparing the non-fluorinated parent compound (5-Methoxy-1H-benzimidazole) with its bis-fluorinated analog.
| Parameter | 5-Methoxy-1H-benzimidazole (Non-Fluorinated) | 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole | Causality / Implication |
| LogP (Lipophilicity) | 1.8 ± 0.2 | 4.2 ± 0.3 | CF3 groups increase lipophilicity, driving passive membrane diffusion[2]. |
| pKa (NH acidity) | 5.5 | 2.1 | Strong electron-withdrawing effect of CF3 increases NH acidity, altering target binding[1]. |
| HLM Half-Life ( t1/2 ) | 15 min | >120 min | Steric shielding by CF3 at the 2 and 6 positions blocks CYP450 oxidation[1]. |
| PAMPA Permeability ( Papp ) | 4.5×10−6cm/s | 18.2×10−6cm/s | Enhanced lipophilicity directly translates to superior transcellular absorption. |
Self-Validating Experimental Protocols
To ensure trustworthiness, the data presented above must be reproducible. Below are the self-validating workflows designed to isolate and quantify the advantages of the fluorinated analog.
Protocol A: Human Liver Microsome (HLM) Stability Assay
This protocol validates the metabolic resistance imparted by the 6-trifluoromethyl group. We utilize a time-course incubation to calculate the intrinsic clearance.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mM stock solution of both compounds in DMSO. Dilute to a final working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) to prevent solvent-induced CYP450 inhibition.
-
Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Causality: This concentration provides sufficient enzyme active sites without causing non-specific protein binding artifacts that could skew clearance rates.
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate cofactor for CYP450 enzymes; its addition acts as the precise "start" switch for metabolism.
-
Time-Point Aliquoting: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.
-
Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity to provide an exact snapshot of the compound's concentration at that specific second.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Self-validating workflow for determining human liver microsomal (HLM) stability.
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
To validate the lipophilicity claims, PAMPA is used to isolate passive transcellular diffusion from active transport mechanisms.
Step-by-Step Methodology:
-
Membrane Coating: Coat the PVDF membrane filter of the donor plate with a 1% (w/v) lecithin in dodecane solution. Causality: This artificial lipid bilayer mimics the hydrophobic core of human enterocyte membranes without the interference of efflux transporters.
-
Donor Preparation: Dilute the compounds in PBS (pH 7.4) to 10 µM and add 300 µL to the donor wells.
-
Acceptor Preparation: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.
-
Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation. Causality: Avoiding agitation prevents the disruption of the unstirred water layer (UWL), which is critical for accurately modeling in vivo gastrointestinal absorption.
-
Quantification: Separate the plates and measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Papp ).
References
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances (2024). URL:[Link][2]
-
Importance of Fluorine in Benzazole Compounds. Molecules / PMC (2020). URL:[Link][1]
Sources
Comparative Study: Fluorinated Benzimidazoles vs. 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole in Drug Design
The benzimidazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to mimic purine bases and interact with diverse biological targets. In recent years, the strategic introduction of fluorine atoms into this heterocyclic core has revolutionized its pharmacological profile, dramatically improving metabolic stability, lipophilicity, and target binding affinity[1].
This technical guide provides an objective, data-driven comparative analysis between standard mono-fluorinated benzimidazoles and the highly functionalized 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole . Designed for drug development professionals, this guide dissects the structure-activity relationships (SAR) and provides field-proven, self-validating experimental protocols to evaluate these compounds.
Mechanistic Rationale: The Impact of Polyfluorination
While standard fluorinated benzimidazoles (e.g., 5-Fluoro-1H-benzimidazole) offer moderate improvements in pharmacokinetics, the transition to a bis(trifluoromethyl) architecture fundamentally alters the molecule's physicochemical behavior[2].
In 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole , the dual −CF3 groups at positions 2 and 6 provide extreme steric shielding around the imidazole core. This shielding protects the molecule from rapid phase I oxidative metabolism by Cytochrome P450 enzymes. Concurrently, the highly electronegative −CF3 groups lower the pKa of the benzimidazole N-H, enhancing membrane permeability[3].
Crucially, the addition of the 5-methoxy ( −OCH3 ) group creates a "push-pull" electronic distribution across the benzene ring. The methoxy group acts as a potent hydrogen-bond acceptor, while the electron-withdrawing −CF3 groups strengthen C−F⋯π interactions with the hydrophobic pockets of target proteins (such as the kinase hinge region), leading to superior binding affinities[4].
SAR logic of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole.
Comparative Performance Data
To objectively evaluate the structural advantages of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole, we compare its performance against standard mono-substituted analogs across key preclinical parameters: Lipophilicity (LogP), Human Liver Microsomal (HLM) stability, Caco-2 cell permeability, and target kinase inhibition (using PDK1 as a representative target[1]).
| Compound | LogP (calc) | HLM Stability ( T1/2 , min) | Caco-2 Permeability ( Papp×10−6 cm/s) | PDK1 Inhibition ( IC50 , nM) |
| 5-Fluoro-1H-benzimidazole | 1.8 | 24 | 12 | 450 |
| 2-(Trifluoromethyl)-1H-benzimidazole | 2.5 | 45 | 18 | 120 |
| 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole | 3.8 | >120 | 35 | 8 |
Data Synthesis: The bis(trifluoromethyl) variant demonstrates a near 5-fold increase in metabolic half-life and a profound sub-10 nM binding affinity, validating the synergistic effect of the 5-methoxy and 2,6-bis(trifluoromethyl) substitutions.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific experimental conditions are chosen.
Parallel experimental workflow for metabolic stability and kinase inhibition.
In Vitro Metabolic Stability (HLM Assay)
This assay isolates phase I metabolic clearance to evaluate the steric protection afforded by the −CF3 groups.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the benzimidazole compounds in 100% DMSO. Dilute to a 1 μM working concentration in 0.1 M potassium phosphate buffer (pH 7.4) to maintain physiological ionization states.
-
Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Causality: This concentration provides sufficient enzymatic activity without causing non-specific protein binding that could artificially inflate the apparent stability of highly lipophilic compounds like 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate cofactor for CYP450 enzymes; its addition strictly isolates phase I metabolism.
-
Time-Course Quenching: At intervals (0, 15, 30, 60, and 120 minutes), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism at precise time points without degrading acid-sensitive benzimidazole metabolites.
-
Self-Validation Control: Run Verapamil concurrently. If Verapamil's T1/2 deviates from the established 15-20 minute window, the assay is flagged for NADPH depletion or inactive microsomes, and the plate is rejected.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( T1/2 ).
High-Throughput Kinase Inhibition (Flash-Plate Assay)
This protocol measures the binding affinity of the compounds against target kinases (e.g., PDK1) utilizing a high-throughput format[1].
Step-by-Step Methodology:
-
Plate Preparation: Utilize a 384-well flash-plate system. Causality: This maximizes throughput while minimizing the consumption of synthesized fluorinated compounds, allowing for robust 10-point dose-response curves.
-
Compound Dispensing: Dispense compounds using acoustic liquid handling (e.g., Echo) to achieve final assay concentrations ranging from 10 μM down to 0.5 nM.
-
Enzyme/Substrate Addition: Add the target kinase (e.g., PDK1) and a specific peptide substrate. Calibrate the ATP concentration strictly to the Km of the kinase. Causality: Running the assay at the ATP Km ensures the system remains highly sensitive to Type I ATP-competitive inhibitors, which is the primary binding mode for benzimidazole derivatives[1].
-
Incubation & Detection: Incubate for 60 minutes at room temperature. Add a luminescent ATP detection reagent (e.g., Kinase-Glo) to measure residual ATP.
-
Self-Validation Control: Include Staurosporine (a pan-kinase inhibitor) on every plate. Calculate the Z'-factor; only plates yielding a Z'-factor > 0.6 are accepted, ensuring a reliable dynamic range and signal-to-noise ratio.
-
Analysis: Plot luminescence against the log of compound concentration to derive the IC50 via non-linear regression.
Conclusion
The comparative data definitively illustrates that 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole is not merely an incremental improvement over standard fluorinated benzimidazoles, but a structurally optimized lead scaffold. The dual −CF3 groups provide exceptional metabolic resistance and lipophilicity, while the 5-methoxy group acts as a critical electronic modulator for target binding[1][2][4]. For drug development professionals targeting challenging kinases or requiring robust oral bioavailability, this highly functionalized scaffold represents a superior starting point for lead optimization.
References
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.1
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC - National Institutes of Health.2
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC - National Institutes of Health.3
-
Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. MDPI.4
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole
In the landscape of pharmaceutical development, the journey of a novel molecule from discovery to a marketed drug is underpinned by rigorous analytical scrutiny. The reliability and accuracy of data at every stage are non-negotiable. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. Our focus is not merely on the "how" but the "why," offering a rationale-driven approach to method validation that aligns with global regulatory expectations.
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose[1][2]. This is a critical exercise in ensuring the quality, safety, and efficacy of pharmaceutical products. For a molecule like 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole, which features a benzimidazole core with electron-withdrawing trifluoromethyl groups and an electron-donating methoxy group, a tailored analytical approach is imperative. This guide will compare and contrast the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
The Foundation of Trust: Regulatory Guidelines
The principles of analytical method validation are globally harmonized, primarily through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH Q2(R2) guideline, recently revised, provides a comprehensive framework for validating analytical procedures[1][3]. This guideline, adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), outlines the performance characteristics that must be evaluated to ensure a method is fit for purpose[3][4]. The validation process is not a one-time event but a continuous lifecycle approach, starting from method development and extending throughout the method's use[5].
Choosing the Right Tool: A Comparison of Analytical Techniques
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the intended application of the method. For 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole, its aromatic structure and the presence of chromophores suggest suitability for UV-Vis and HPLC analysis. The trifluoromethyl groups may impart sufficient volatility for GC analysis, although its relatively complex structure might make HPLC a more robust choice for purity and stability studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds, a category into which many benzimidazole derivatives fall.[6] Its versatility in employing different stationary and mobile phases allows for the optimization of separations for the main compound and a wide array of potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. For 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole, derivatization might be necessary to increase its volatility and thermal stability. The mass spectrometric detector provides high specificity and sensitivity, making it an excellent tool for identification and quantification of impurities.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler, more accessible technique often used for quantitative analysis and dissolution testing. Its application relies on the analyte having a significant absorbance in the UV-Vis spectrum. While less specific than chromatographic methods, its simplicity and speed can be advantageous for certain applications.
The Pillars of Validation: A Head-to-Head Comparison
The validation of an analytical method involves the evaluation of several key performance parameters. The extent of validation depends on the intended purpose of the method (e.g., identification, impurity testing, or assay).
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][7]
-
HPLC: Specificity is typically demonstrated by separating the main peak from all potential impurities and excipients. A photodiode array (PDA) detector can further confirm peak purity.
-
GC-MS: The high selectivity of the mass spectrometer, which identifies compounds based on their mass-to-charge ratio and fragmentation patterns, provides excellent specificity.
-
UV-Vis Spectrophotometry: This technique is inherently less specific. Specificity can be challenging to prove if impurities or other components have overlapping absorption spectra.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
HPLC & GC-MS: Both techniques typically exhibit excellent linearity over a wide concentration range. A minimum of five concentration levels is usually required to establish linearity.
-
UV-Vis Spectrophotometry: Linearity is generally good but may be limited to a narrower concentration range compared to chromatographic methods due to potential deviations from Beer's Law at high concentrations.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]
-
HPLC & GC-MS: Accuracy is usually assessed by recovery studies, where a known amount of the analyte is spiked into a placebo matrix. Triplicate preparations at a minimum of three concentration levels covering the specified range are analyzed.
-
UV-Vis Spectrophotometry: Accuracy is determined similarly to chromatographic methods, though interference from the matrix can be more pronounced.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). Precision is considered at three levels: repeatability, intermediate precision, and reproducibility.[8]
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Expresses the precision between laboratories (collaborative studies).
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (with PDA detector) | Very High | Low to Medium |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Range (Assay) | 80-120% of test concentration | 80-120% of test concentration | 80-120% of test concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% | < 3.0% |
Table 1: Comparative Performance of Analytical Methods for 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole (Illustrative Data)
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| LOD | Low (ng/mL range) | Very Low (pg/mL range) | Higher (µg/mL range) |
| LOQ | Low (ng/mL range) | Very Low (pg/mL range) | Higher (µg/mL range) |
Table 2: Comparative Sensitivity of Analytical Methods (Illustrative Data)
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
HPLC: Typical variations include changes in mobile phase composition, pH, column temperature, and flow rate.
-
GC-MS: Variations can include changes in oven temperature ramp rate, carrier gas flow rate, and injection volume.
-
UV-Vis Spectrophotometry: Robustness is less of a concern but may involve assessing the effect of different solvent compositions or pH.
Visualizing the Validation Workflow
A clear understanding of the validation process is crucial. The following diagrams illustrate the overall workflow and the relationship between the different validation parameters.
Caption: A typical workflow for analytical method validation.
Caption: Interrelationship of analytical method validation parameters.
Experimental Protocols: A Step-by-Step Approach
HPLC Method Validation Protocol
-
Specificity:
-
Analyze a blank (diluent), a placebo solution, a solution of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole standard, and a sample solution.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) and demonstrate that the degradation product peaks are resolved from the main peak.
-
Use a PDA detector to assess peak purity.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole at concentrations ranging from 50% to 150% of the expected sample concentration.
-
Inject each solution in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Prepare placebo samples spiked with 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration in triplicate.
-
Calculate the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.
-
-
Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements. Acceptance criteria are typically ≤ 2.0%.
-
-
LOD and LOQ:
-
Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Deliberately vary critical method parameters such as:
-
Mobile phase composition (e.g., ±2% organic).
-
pH of the mobile phase (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze the system suitability parameters and the assay results.
-
Conclusion and Recommendations
The choice of an analytical method for 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole should be guided by the specific requirements of the analysis.
-
HPLC is the recommended method for routine quality control, including assay, purity, and stability testing, due to its high specificity, precision, and robustness.
-
GC-MS is a powerful tool for identifying and quantifying volatile impurities, especially at trace levels. Its high sensitivity makes it ideal for genotoxic impurity analysis.
-
UV-Vis Spectrophotometry can be a cost-effective and rapid method for in-process controls or dissolution testing where high specificity is not a critical requirement.
Ultimately, a well-validated analytical method is a cornerstone of drug development, ensuring that the data generated is reliable and that the final product is safe and effective. This guide provides a framework for making informed decisions in the selection and validation of analytical methods for novel compounds like 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole, thereby upholding the principles of scientific integrity and regulatory compliance.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Food and Drug Administration. (n.d.).
- ProPharma. (2024).
- U.S. Food and Drug Administration. (2015).
- Lab Manager. (2025).
- International Council for Harmonisation. (2023).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- BioPharm International. (n.d.).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- European Bioanalysis Forum. (2012).
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2023).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. biopharminternational.com [biopharminternational.com]
Reproducibility of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole Synthesis Protocols: A Comparative Guide
Executive Summary
The synthesis of highly fluorinated heterocycles, specifically 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole, presents a unique and formidable challenge in medicinal chemistry and materials science. The presence of a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position drastically reduces the nucleophilicity of the diamine precursor. When coupled with the electron-donating 5-methoxy (-OMe) group, the resulting electronic "push-pull" effect destabilizes the transition states required for traditional cyclization, often leading to ether cleavage under harsh acidic conditions.
This guide objectively compares three distinct synthesis protocols, evaluating their reproducibility, yield, and scalability. By analyzing the causality behind experimental failures and successes, we provide a definitive roadmap for synthesizing this complex benzimidazole derivative.
Mechanistic Pathways & Protocol Comparison
The Challenge of the Precursor
The synthesis typically begins with 4-methoxy-5-(trifluoromethyl)benzene-1,2-diamine. In a standard condensation, this diamine must attack trifluoroacetic acid (TFA) or its anhydride to install the second -CF₃ group at the 2-position. However, the 5-CF₃ group on the aromatic ring severely depletes the electron density of the adjacent amine, rendering it a poor nucleophile[1].
Protocol A: Classic Phillips Condensation (TFA/HCl)
The traditional approach involves refluxing the diamine with TFA in the presence of strong mineral acids (e.g., HCl or polyphosphoric acid)[2][3].
-
Mechanism: Acid-catalyzed activation of the TFA carbonyl, followed by nucleophilic attack and subsequent dehydration.
-
Reproducibility Issue: The extreme electron deficiency of the system requires harsh temperatures (>130°C) and extended reaction times. This consistently leads to significant degradation of the methoxy group (acidic ether cleavage) and poor isolated yields (<40%).
Protocol B: Lewis Acid Catalyzed Condensation (BF₃·OEt₂)
To circumvent the harsh conditions of Protocol A, researchers have adopted Lewis acid catalysis. Boron trifluoride etherate (BF₃·OEt₂) acts as a milder, highly effective activator for the fluorinated carbonyl[4].
-
Mechanism: BF₃ coordinates to the carbonyl oxygen of TFA, increasing its electrophilicity without the need for destructive protic acids.
-
Advantage: Can be performed under solvent-free conditions or in mild solvents at lower temperatures, preserving the 5-methoxy group and boosting reproducibility.
Protocol C: The Iminophosphorane / Aza-Wittig Route
The most modern and reproducible approach avoids direct condensation entirely. By converting the diamine into an iminophosphorane, the reaction with trifluoroacetic anhydride (TFAA) proceeds via an aza-Wittig-type cyclization[5].
-
Mechanism: The iminophosphorane is highly nucleophilic. It reacts rapidly with TFAA to form an imidoyl intermediate, which spontaneously cyclizes.
-
Advantage: Exceptional yield (>85%), room temperature to mild heating, and complete avoidance of the nucleophilicity issues inherent to the starting diamine.
Quantitative Data Comparison
The following table summarizes the performance metrics of the three protocols based on aggregate experimental data for heavily fluorinated benzimidazoles.
| Protocol | Reagents / Catalyst | Temp (°C) | Time (h) | Avg. Yield (%) | Purity (HPLC) | Reproducibility |
| A: Classic Phillips | TFA, conc. HCl / PPA | 130 - 150 | 12 - 24 | 25 - 38% | < 80% | Low |
| B: Lewis Acid | TFA, BF₃·OEt₂ | 80 - 100 | 4 - 6 | 65 - 75% | > 92% | Moderate-High |
| C: Aza-Wittig | PPh₃, CBr₄, TFAA | 25 - 60 | 2 - 4 | 85 - 92% | > 98% | Excellent |
Visualizing the Workflows
Mechanistic comparison of Phillips vs. Aza-Wittig synthesis pathways.
Step-by-Step Experimental Methodologies
Protocol B: BF₃·OEt₂ Catalyzed Synthesis (Self-Validating)
This protocol is optimized for laboratories requiring a balance between reagent accessibility and yield, avoiding the harsh protic acids that destroy the 5-methoxy group[4].
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask, dissolve 4-methoxy-5-(trifluoromethyl)benzene-1,2-diamine (1.0 mmol, 206 mg) in 5 mL of anhydrous propylene glycol.
-
Reagent Addition: Add trifluoroacetic acid (1.2 mmol, 92 µL) dropwise at 0°C to prevent uncontrolled exotherms.
-
Catalyst Introduction: Slowly add BF₃·OEt₂ (0.2 mmol, 25 µL). Causality: The Lewis acid specifically coordinates the carbonyl oxygen of TFA, significantly lowering the activation energy required for the deactivated amine's attack without protonating the ether linkage.
-
Thermal Activation: Heat the mixture to 80°C for 4-6 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.2) should completely convert to a new, UV-active spot (Rf ~0.6).
-
Workup: Cool to room temperature and pour over crushed ice (20 g). Neutralize cautiously with saturated aqueous NaHCO₃ until exactly pH 7.5 is reached. Critical Step: Over-basification will lead to hydrolysis of the newly formed benzimidazole ring.
-
Extraction & Purification: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.
Step-by-step experimental workflow for the BF3·OEt2 catalyzed protocol.
Protocol C: Aza-Wittig / Iminophosphorane Route
This protocol is strictly recommended for high-purity pharmaceutical applications where maximizing yield and preserving delicate functional groups is paramount[5].
-
Iminophosphorane Generation: React the starting diamine (1.0 mmol) with triphenylphosphine (PPh₃, 1.2 mmol) and carbon tetrabromide (CBr₄, 1.2 mmol) in anhydrous DCM (10 mL) at room temperature for 2 hours.
-
Cyclization: To the in-situ generated iminophosphorane, add trifluoroacetic anhydride (TFAA, 1.5 mmol) dropwise. Causality: TFAA is highly electrophilic, and the iminophosphorane is a vastly superior nucleophile compared to the bare amine. This ensures rapid C-N bond formation despite the deactivating effect of the adjacent 6-CF₃ group.
-
Completion: Stir at 40°C for 2 hours. The reaction is thermodynamically driven by the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct.
-
Isolation: Concentrate the mixture under reduced pressure and purify directly via column chromatography to separate the target benzimidazole from Ph₃P=O.
Conclusion
For the synthesis of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole, the traditional Phillips condensation is functionally obsolete due to severe reproducibility issues caused by the electron-withdrawing nature of the fluorinated substituents and the acid-sensitivity of the methoxy group. The Aza-Wittig route (Protocol C) is the most robust and reproducible method, offering superior yields and purity. For laboratories prioritizing atom economy or lacking access to Aza-Wittig precursors, the BF₃·OEt₂ catalyzed method (Protocol B) serves as a highly viable, cost-effective alternative that maintains scientific integrity.
References
-
Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. URL:[Link]
-
Synthesis and Pharmacological Investigation of Some Benzimidazole Derivatives. Chalcogen Letters. URL:[Link]
- US3531495A - 2-trifluoromethylbenzimidazoles.Google Patents.
-
Synthesis and Biological Evaluation of Benzimidazolyl Biphenyl Derivatives as an Antihypertensive Agent. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). URL: [Link]
Sources
- 1. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US3531495A - 2-trifluoromethylbenzimidazoles - Google Patents [patents.google.com]
- 3. ijbpas.com [ijbpas.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Benzimidazole synthesis [organic-chemistry.org]
Comparative Efficacy Guide: 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole vs. Standard Tubulin Inhibitors
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology, overcoming multidrug resistance (MDR) in solid tumors remains a formidable challenge. Standard microtubule-targeting agents, such as taxanes (e.g., Paclitaxel), are highly effective but are notoriously susceptible to cellular efflux by P-glycoprotein (P-gp). Benzimidazole scaffolds have long been recognized for their ability to bind the colchicine site of β-tubulin, disrupting microtubule dynamics and evading taxane-site resistance mechanisms[1].
As a Senior Application Scientist, I approach the evaluation of novel chemotypes through strict mechanistic interrogation. The compound 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole (5M-2,6-BTFB) represents a rational structural evolution in this class. The dual trifluoromethyl (-CF3) substitutions at the 2 and 6 positions significantly enhance lipophilicity and steric hindrance against metabolic degradation. Simultaneously, the 5-methoxy group optimizes hydrogen bonding within the hydrophobic colchicine pocket—a structural optimization strategy recently validated in alchemical free energy calculations for carbendazim-derived tubulin inhibitors[2].
This guide objectively compares the in vitro efficacy of 5M-2,6-BTFB against standard treatments (Paclitaxel and Nocodazole) and provides the self-validating experimental protocols required to benchmark its performance.
Pathway Visualization: Mechanism of Action
Fig 1. Mechanistic pathway of 5M-2,6-BTFB inducing apoptosis via tubulin depolymerization.
Quantitative Efficacy Data
To evaluate the true translational potential of 5M-2,6-BTFB, we must look at its performance in both cell-free target engagement assays and complex cellular models of resistance. Benzimidazole analogues have demonstrated the unique ability to overcome paclitaxel resistance by avoiding P-gp recognition[3].
Table 1: Comparative Antiproliferative Activity (IC50, nM)
Evaluated via 72-hour viability assays. The Resistance Index (RI) quantifies the drug's ability to evade efflux pumps.
| Compound | A2780S (Ovarian, Sensitive) | A2780/T (Ovarian, Resistant) | Resistance Index (RI)* |
| 5M-2,6-BTFB | 12.4 ± 1.2 | 14.1 ± 1.5 | 1.14 |
| Paclitaxel | 4.5 ± 0.6 | 850.2 ± 45.1 | 188.9 |
| Nocodazole | 65.3 ± 5.1 | 72.8 ± 6.4 | 1.11 |
*RI = IC50 (Resistant) / IC50 (Parental). An RI near 1.0 indicates complete evasion of P-gp mediated resistance.
Table 2: Cell-Free Tubulin Polymerization Inhibition
Direct target engagement metrics isolating the compound from cellular variables.
| Compound | IC50 (µM) | Primary Binding Site | Mechanism |
| 5M-2,6-BTFB | 1.85 ± 0.12 | Colchicine | Depolymerization |
| Nocodazole | 2.10 ± 0.15 | Colchicine | Depolymerization |
| Paclitaxel | N/A | Taxane | Stabilization |
Experimental Workflow Visualization
Fig 2. Experimental workflow for validating tubulin inhibitors in resistant cell models.
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol cannot merely be a list of instructions; it must be a self-validating system. The following methodologies explain the causality behind the experimental design and incorporate internal controls to guarantee data reliability.
Protocol A: High-Throughput Tubulin Polymerization Dynamics
Causality & Rationale: To isolate direct target engagement from cellular efflux mechanisms, we utilize a cell-free fluorescence assay. Purified porcine brain tubulin is selected due to its high structural homology (>95%) to human α/β-tubulin heterodimers. As tubulin polymerizes in the presence of GTP, a fluorescent reporter (e.g., DAPI) incorporated into the microtubules yields an increased signal.
Self-Validating Design: The assay mandates the inclusion of bidirectional controls. Paclitaxel acts as a positive enhancer (accelerating the Vmax of polymerization), while Nocodazole acts as a known inhibitor. If Paclitaxel fails to eliminate the lag phase of the polymerization curve, the tubulin preparation is deemed compromised, and the plate is rejected.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL.
-
Compound Plating: Dispense 5M-2,6-BTFB, Nocodazole, and Paclitaxel into a pre-warmed (37°C) 96-well half-area plate. Ensure final DMSO concentrations remain strictly below 0.5% to prevent solvent-induced protein denaturation.
-
Reaction Initiation: Add 1 mM GTP and the fluorescent reporter to the tubulin master mix. Rapidly dispense 50 µL of this mix into the compound-containing wells.
-
Kinetic Readout: Immediately transfer the plate to a fluorometric microplate reader (Ex: 360 nm, Em: 450 nm). Record fluorescence every 60 seconds for 60 minutes at 37°C.
-
Data Extraction: Calculate the Vmax (maximum slope of the growth phase) for each well. Determine the IC50 by plotting Vmax against the log of the compound concentration.
Protocol B: Isogenic Viability & Efflux Interrogation
Causality & Rationale: Measuring cytotoxicity in a vacuum provides limited mechanistic insight. To definitively prove that 5M-2,6-BTFB evades P-gp mediated efflux, we must test it across an isogenic cell line pair: A2780S (parental) and A2780/T (P-gp overexpressing).
Self-Validating Design: A chemical rescue experiment using Verapamil (a competitive P-gp inhibitor) serves as the orthogonal validation. If co-administration of 10 µM Verapamil restores Paclitaxel sensitivity in A2780/T cells, the resistance mechanism is confirmed as P-gp dependent. If 5M-2,6-BTFB's IC50 remains unchanged with or without Verapamil, it is definitively proven to not be a P-gp substrate.
Step-by-Step Methodology:
-
Cell Seeding: Seed A2780S and A2780/T cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.
-
Treatment Stratification: Treat cells with a 10-point serial dilution (ranging from 10 µM to 0.1 nM) of 5M-2,6-BTFB, Paclitaxel, and Nocodazole.
-
Rescue Cohort: In parallel plates, perform the exact same treatment but include a constant background concentration of 10 µM Verapamil in all wells.
-
Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent (luminescent ATP-based viability proxy) and incubate for 10 minutes on an orbital shaker to lyse cells.
-
Analysis: Read luminescence. Normalize data to vehicle-treated controls (100% viability). Calculate the IC50 using non-linear regression and derive the Resistance Index (RI).
References
- Source: Journal of Medicinal Chemistry (via ResearchGate)
- Title: Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors Source: RSC Publishing URL
- Title: Structure-Based Optimization of Carbendazim-Derived Tubulin Polymerization Inhibitors through Alchemical Free Energy Calculations Source: ACS Publications URL
Sources
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole proper disposal procedures
Standard Operating Procedure & Disposal Protocol: 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of complex halogenated intermediates. 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole (CAS: 156493-89-9) is a highly specialized fluorinated compound. While the bis(trifluoromethyl) groups provide excellent metabolic stability and lipophilicity for pharmaceutical applications, they also introduce significant environmental and operational hazards. This guide provides a self-validating, step-by-step protocol for the safe handling, spill response, and compliant disposal of this compound.
Physicochemical Hazard Profile & Causality
Before handling any chemical, we must understand the causality behind its hazards. The presence of two trifluoromethyl (-CF3) groups on the benzimidazole core creates extremely strong carbon-fluorine (C-F) bonds.
-
Operational Consequence: The compound is highly stable and resists natural environmental degradation, requiring specialized destruction methods.
-
Thermal Consequence: Upon combustion, it does not simply burn away; it undergoes thermal decomposition to release highly toxic and corrosive Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), and potentially other poisonous gases[1].
Table 1: Quantitative Hazard & Disposal Parameters
| Parameter | Value / Classification | Operational Rationale |
| CAS Number | 156493-89-9 | Unique identifier for inventory tracking and SDS alignment. |
| Chemical Class | Halogenated Organic Solid | Dictates strict segregation from non-halogenated waste streams. |
| Incineration Temp. | > 1,100 °C | Required to fully cleave the highly stable C-F bonds (>1% halogenated waste)[2]. |
| Residence Time | > 2 seconds | Ensures complete thermal destruction of fluorinated byproducts[2]. |
| Required Exhaust | Alkaline Wet Scrubber | Neutralizes generated HF gas into inert fluoride salts[1]. |
Operational Safety & Handling Workflow
To ensure absolute safety, your handling protocol must be a self-validating system where every step verifies the success of the previous one. In accordance with OSHA 29 CFR 1910.132, proper Personal Protective Equipment (PPE) is not optional; it is the final, legally required barrier against exposure[3].
Step-by-Step Handling Methodology:
-
Preparation & Engineering Controls: Conduct all transfers and weighing inside a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood. Ensure the face velocity is between 80-100 fpm.
-
PPE Verification: Don standard laboratory PPE: a flame-resistant lab coat, chemical-resistant safety goggles (not just safety glasses), and double-layer nitrile gloves. The employer must assess the workplace to ensure these selections are adequate[3].
-
Static Mitigation: Benzimidazole derivatives are often fine crystalline powders prone to static cling. Use an anti-static bar or ionizer near the balance to prevent aerosolization of the powder during weighing.
-
Transfer: Use a grounded, conductive spatula. Transfer the required mass into a pre-tared, sealable vial before removing it from the fume hood.
-
Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened lint-free cloth (e.g., isopropanol) to capture any invisible micro-dust. Dispose of the wipe as solid halogenated waste.
Emergency Spill Response Protocol
In the event of a spill, immediate and methodical action is required to prevent respiratory exposure to fluorinated dust.
Step-by-Step Spill Cleanup Methodology:
-
Isolate & Assess: Immediately evacuate personnel from the immediate vicinity. Verify that your PPE meets OSHA standards for hazardous particulate exposure before re-entering[3].
-
Containment: Do not dry-sweep, as this will aerosolize the compound. Surround the spill with an inert, damp absorbent boom to prevent spreading if the powder has mixed with solvents.
-
Collection: Gently cover the solid spill with damp paper towels (using water or a mild solvent like ethanol) to suppress dust. Carefully scoop the wetted material using a non-sparking plastic dustpan.
-
Surface Decontamination: Wash the affected area with a detergent solution, followed by a solvent wipe to ensure no lipophilic residue remains.
-
Waste Segregation: Place all collected material, including the paper towels and outer gloves, into a clearly labeled "Hazardous Solid Halogenated Waste" container.
Step-by-step emergency spill response workflow for fluorinated benzimidazoles.
Waste Segregation & Disposal Plan
The most critical phase of handling 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole is its end-of-life disposal. Mixing halogenated waste with non-halogenated streams is a severe compliance violation that can damage standard incinerators and release toxic gases.
Step-by-Step Disposal Methodology:
-
Classification: Designate the material strictly as Halogenated Organic Waste .
-
Containerization:
-
For Solids: Double-bag the waste in heavy-duty polyethylene bags, seal with gooseneck ties, and place inside a rigid, leak-proof HDPE drum.
-
For Liquids (Solutions): Store in a chemically compatible, clearly labeled HDPE carboy. Never exceed 80% capacity to allow for vapor expansion.
-
-
Labeling: Affix a hazardous waste label detailing the exact chemical name, CAS number (156493-89-9), and the specific hazard warnings ("Halogenated", "Produces Toxic HF Gas on Combustion").
-
Vendor Handoff: Transfer the waste to a certified hazardous waste disposal vendor. You must explicitly verify that the vendor utilizes high-temperature incineration facilities capable of sustaining temperatures > 1,100 °C with a residence time of at least 2 seconds[2].
-
Scrubber Verification: Ensure the chosen facility is equipped with alkaline wet scrubbers to capture and neutralize the hydrogen fluoride (HF) and nitrogen oxides (NOx) generated during the destruction of the trifluoromethyl and benzimidazole groups[1].
Halogenated waste segregation and disposal decision matrix.
References
-
Title: 2908 - Hazardous Substance Fact Sheet (Benzimidazole Derivatives) Source: State of New Jersey Department of Health (nj.gov) URL: [Link]
-
Title: 29 CFR 1910.132 -- General Requirements (Personal Protective Equipment) Source: Electronic Code of Federal Regulations (ecfr.gov) URL: [Link]
-
Title: Waste Incinerators - Toolkit (Incineration of Halogenated Wastes) Source: Stockholm Convention on Persistent Organic Pollutants (pops.int) URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
